molecular formula C11H16N2O2 B1271221 4-Isobutoxybenzohydrazide CAS No. 91430-26-1

4-Isobutoxybenzohydrazide

Cat. No.: B1271221
CAS No.: 91430-26-1
M. Wt: 208.26 g/mol
InChI Key: BMAFPTCNYPHNMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isobutoxybenzohydrazide is a high-purity chemical reagent designed for research applications in medicinal chemistry and material science. As a key synthetic intermediate, this benzohydrazide is a versatile building block for generating diverse hydrazone derivatives through condensation reactions with various aldehydes and ketones . Compounds in this class are investigated for their potential as urease inhibitors, which is a significant target for managing conditions like peptic ulcers . Furthermore, benzohydrazide derivatives have demonstrated promising broad-spectrum antifungal activities in agricultural research, potentially functioning as effective succinate dehydrogenase (SDH) inhibitors . Beyond biological applications, hydrazones derived from similar structures are explored in material science for their non-linear optical (NLO) properties, making them candidates for use in optical signal processing and frequency conversion technologies . This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylpropoxy)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8(2)7-15-10-5-3-9(4-6-10)11(14)13-12/h3-6,8H,7,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAFPTCNYPHNMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366261
Record name 4-isobutoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91430-26-1
Record name 4-isobutoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Isobutoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for 4-Isobutoxybenzohydrazide, a molecule of interest in medicinal chemistry and drug development. The described three-step synthesis begins with the readily available starting material, 4-hydroxybenzoic acid, and proceeds through key intermediates to yield the final product. This document outlines the experimental protocols for each step, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound is accomplished through a three-step reaction sequence:

  • Williamson Ether Synthesis: The initial step involves the O-alkylation of 4-hydroxybenzoic acid with isobutyl bromide in the presence of a base to form 4-isobutoxybenzoic acid.

  • Acyl Chloride Formation: The resulting 4-isobutoxybenzoic acid is then converted to its corresponding acyl chloride, 4-isobutoxybenzoyl chloride, using thionyl chloride.

  • Hydrazinolysis: Finally, the reaction of 4-isobutoxybenzoyl chloride with hydrazine hydrate yields the target molecule, this compound.

The overall synthetic pathway is illustrated in the diagram below:

Synthesis_Pathway A 4-Hydroxybenzoic Acid B 4-Isobutoxybenzoic Acid A->B Isobutyl Bromide, Base (Williamson Ether Synthesis) C 4-Isobutoxybenzoyl Chloride B->C Thionyl Chloride (SOCl₂) D This compound C->D Hydrazine Hydrate (N₂H₄·H₂O)

Figure 1: Synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Isobutoxybenzoic Acid

This step employs the Williamson ether synthesis to introduce the isobutoxy group onto the phenolic oxygen of 4-hydroxybenzoic acid.

Methodology:

  • To a solution of 4-hydroxybenzoic acid (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), add a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) (2.0-2.5 eq).

  • Stir the mixture at room temperature until the 4-hydroxybenzoic acid is fully dissolved and the corresponding phenoxide is formed.

  • Add isobutyl bromide (1.2-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with a dilute acid (e.g., HCl) to precipitate the crude 4-isobutoxybenzoic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-isobutoxybenzoic acid.

Step 2: Synthesis of 4-Isobutoxybenzoyl Chloride

The carboxylic acid is converted to the more reactive acyl chloride in this step, preparing it for the subsequent reaction with hydrazine.

Methodology:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 4-isobutoxybenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (3.0-5.0 eq).

  • A catalytic amount of N,N-dimethylformamide (DMF) (a few drops) can be added to facilitate the reaction.

  • Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 4-isobutoxybenzoyl chloride can be used in the next step without further purification, or it can be purified by vacuum distillation.

Step 3: Synthesis of this compound

The final step involves the nucleophilic acyl substitution of the acyl chloride with hydrazine to form the desired hydrazide.

Methodology:

  • In a flask, dissolve hydrazine hydrate (a slight excess, e.g., 1.1-1.2 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF).

  • Cool the hydrazine solution in an ice bath.

  • Slowly add a solution of 4-isobutoxybenzoyl chloride (1.0 eq) in the same solvent to the cooled hydrazine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the starting acyl chloride is consumed.

  • Remove the solvent under reduced pressure.

  • Add water to the residue to precipitate the crude this compound.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for each step of the synthesis. Please note that actual yields may vary depending on the specific reaction conditions and scale.

StepReactantProductReagentsTypical Yield (%)
14-Hydroxybenzoic Acid4-Isobutoxybenzoic AcidIsobutyl Bromide, Base85-95
24-Isobutoxybenzoic Acid4-Isobutoxybenzoyl ChlorideThionyl Chloride>90
34-Isobutoxybenzoyl ChlorideThis compoundHydrazine Hydrate80-90

Experimental Workflow Visualization

The logical flow of the experimental procedure can be visualized as follows:

Experimental_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Acyl Chloride Formation cluster_step3 Step 3: Hydrazinolysis A1 Dissolve 4-Hydroxybenzoic Acid & Base A2 Add Isobutyl Bromide A1->A2 A3 Reflux A2->A3 A4 Workup & Purification A3->A4 B1 React 4-Isobutoxybenzoic Acid with SOCl₂ A4->B1 Product from Step 1 B2 Reflux B1->B2 B3 Remove Excess SOCl₂ B2->B3 C2 Add 4-Isobutoxybenzoyl Chloride B3->C2 Product from Step 2 C1 Dissolve Hydrazine Hydrate C1->C2 C3 Stir at Room Temperature C2->C3 C4 Workup & Purification C3->C4 D This compound C4->D Final Product

Figure 2: Experimental workflow for the synthesis of this compound.

An In-Depth Technical Guide to 4-Isobutoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Isobutoxybenzohydrazide, a versatile chemical intermediate. It details the compound's core properties, including its CAS number and structure, alongside a summary of its physicochemical data. A detailed, two-step experimental protocol for its synthesis is provided, covering the preparation of the key intermediate, ethyl 4-isobutoxybenzoate, and its subsequent conversion to this compound. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Core Compound Information

Chemical Name: this compound

CAS Number: 91430-26-1[1]

Molecular Formula: C₁₁H₁₆N₂O₂[1]

Structure:

Synonyms: 4-(2-methylpropoxy)benzohydrazide[1]

Physicochemical Data

A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that the molecular weight has been recalculated based on the molecular formula, as some sources provide conflicting information.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 208.26 g/mol (Calculated)
Boiling Point 477.6 °C at 760 mmHg[1]
Density 1.049 g/cm³[1]
Flash Point 242.7 °C[1]
Refractive Index 1.529[1]
LogP 5.04220[1]

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of an ester intermediate, ethyl 4-isobutoxybenzoate, from 4-hydroxybenzoic acid. The second step is the hydrazinolysis of this ester to yield the final product.

Step 1: Synthesis of Ethyl 4-isobutoxybenzoate

This procedure is based on a standard Williamson ether synthesis followed by Fischer esterification.

Materials:

  • 4-hydroxybenzoic acid

  • Isobutyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Etherification: In a round-bottom flask, dissolve 4-hydroxybenzoic acid in DMF. Add potassium carbonate and isobutyl bromide.

  • Heat the mixture under reflux with stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous mixture with a suitable acid (e.g., HCl) to precipitate the 4-isobutoxybenzoic acid.

  • Collect the solid by filtration, wash with water, and dry.

  • Esterification: In a clean, dry round-bottom flask, dissolve the synthesized 4-isobutoxybenzoic acid in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture under reflux for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 4-isobutoxybenzoate. The product can be further purified by distillation or column chromatography if necessary.

Step 2: Synthesis of this compound

This procedure involves the hydrazinolysis of the ester synthesized in Step 1.

Materials:

  • Ethyl 4-isobutoxybenzoate

  • Hydrazine hydrate (99-100%)

  • Ethanol or methanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve ethyl 4-isobutoxybenzoate in ethanol or methanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by TLC until the starting ester spot disappears.

  • After completion, cool the reaction mixture in an ice bath.

  • A white crystalline solid of this compound should precipitate out of the solution.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol or methanol, and dry.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the logical progression of the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Ethyl 4-isobutoxybenzoate cluster_step2 Step 2: Synthesis of this compound A 4-Hydroxybenzoic Acid C Williamson Ether Synthesis A->C B Isobutyl Bromide B->C D 4-Isobutoxybenzoic Acid C->D F Fischer Esterification D->F E Ethanol, H₂SO₄ (cat.) E->F G Ethyl 4-isobutoxybenzoate F->G H Ethyl 4-isobutoxybenzoate J Hydrazinolysis H->J I Hydrazine Hydrate I->J K This compound J->K

Caption: Synthetic pathway for this compound.

Biological Activity and Signaling Pathways

While the broader class of benzohydrazide derivatives has been investigated for a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties, there is currently a lack of specific data in the public domain regarding the biological activity and associated signaling pathways of this compound.

Benzohydrazides are known to act as scaffolds for the synthesis of various heterocyclic compounds and Schiff bases, which often exhibit significant biological effects. The isobutoxy group at the 4-position of the benzene ring will influence the lipophilicity and steric properties of the molecule, which in turn could modulate its interaction with biological targets.

Further research is required to elucidate the specific biological profile of this compound and to determine if it interacts with any particular signaling pathways. Researchers and drug development professionals are encouraged to consider this compound as a novel starting point for the design and synthesis of new therapeutic agents.

Potential Areas of Investigation

The following diagram outlines a logical workflow for the preliminary biological screening of this compound.

Biological_Screening_Workflow cluster_screening Initial Biological Screening cluster_followup Follow-up Studies (if activity is observed) A This compound B Antimicrobial Assays (Bacteria, Fungi) A->B C Cytotoxicity Assays (Cancer Cell Lines) A->C D Enzyme Inhibition Assays (e.g., Kinases, Proteases) A->D E Antioxidant Assays (e.g., DPPH, ABTS) A->E F Mechanism of Action Studies B->F C->F D->F E->F G Signaling Pathway Analysis F->G H In Vivo Efficacy Studies G->H

Caption: Proposed workflow for biological evaluation.

References

Potential Biological Activity of 4-Isobutoxybenzohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes the potential biological activities of 4-Isobutoxybenzohydrazide based on published data for structurally related benzohydrazide and alkoxybenzohydrazide derivatives. As of the writing of this guide, specific experimental data for this compound is not available in the cited literature. The information presented herein is intended for research and drug development professionals and should be interpreted as a predictive guide for potential areas of investigation.

Introduction

Benzohydrazide and its derivatives represent a versatile class of compounds with a wide spectrum of biological activities. The core structure, characterized by a benzene ring attached to a hydrazide moiety (-CONHNH2), serves as a valuable scaffold in medicinal chemistry. Modifications to this structure, including substitutions on the benzene ring, have led to the development of compounds with antimicrobial, antifungal, anticancer, and antioxidant properties.[1][2] This technical guide focuses on the potential biological activities of this compound, an analogue with an isobutoxy group at the para position of the benzene ring. By examining the activities of structurally similar alkoxybenzohydrazides, we can infer the likely therapeutic potential of this specific derivative.

Synthesis of Benzohydrazide Derivatives

The general synthesis of benzohydrazide derivatives typically involves a two-step process. The first step is the formation of a benzohydrazide from a corresponding methyl benzoate ester and hydrazine hydrate. The subsequent step involves the condensation of the benzohydrazide with various aldehydes or ketones to form hydrazone derivatives.[3][4]

General Synthesis Workflow

G cluster_synthesis Synthesis of Benzohydrazide cluster_derivatization Synthesis of Hydrazone Derivatives Methyl_4_Isobutoxybenzoate Methyl 4-Isobutoxybenzoate Reflux Reflux Methyl_4_Isobutoxybenzoate->Reflux Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Reflux 4_Isobutoxybenzohydrazide This compound Reflux->4_Isobutoxybenzohydrazide 4_Isobutoxybenzohydrazide_2 This compound Condensation Condensation (Acid Catalyst) 4_Isobutoxybenzohydrazide_2->Condensation Aldehyde_Ketone Aldehyde/Ketone Aldehyde_Ketone->Condensation Hydrazone_Derivative Hydrazone Derivative Condensation->Hydrazone_Derivative G cluster_cell Target Cell (Microbe/Cancer Cell) cluster_targets Potential Molecular Targets cluster_effects Cellular Effects Benzohydrazide Benzohydrazide Derivative InhA InhA (Mycolic Acid Synthesis) Benzohydrazide->InhA Inhibition DNA_Gyrase DNA Gyrase (DNA Replication) Benzohydrazide->DNA_Gyrase Inhibition EGFR_Kinase EGFR Kinase (Cell Proliferation) Benzohydrazide->EGFR_Kinase Inhibition Thymidine_Phosphorylase Thymidine Phosphorylase (Nucleotide Metabolism) Benzohydrazide->Thymidine_Phosphorylase Inhibition Cell_Wall_Disruption Cell Wall Disruption InhA->Cell_Wall_Disruption DNA_Damage DNA Damage DNA_Gyrase->DNA_Damage Inhibition_of_Proliferation Inhibition of Proliferation EGFR_Kinase->Inhibition_of_Proliferation Thymidine_Phosphorylase->Inhibition_of_Proliferation Apoptosis Apoptosis DNA_Damage->Apoptosis

References

An In-depth Technical Guide to 4-Isobutoxybenzohydrazide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-isobutoxybenzohydrazide, a derivative of the well-studied benzohydrazide scaffold. While specific historical and discovery details for this particular analog are not extensively documented in publicly available literature, this guide extrapolates from established synthetic methodologies and the known biological profiles of structurally related compounds. This document outlines a viable multi-step synthesis, presents detailed experimental protocols, and explores potential biological activities based on analogous structures. All quantitative data, where available for related compounds, is summarized, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

Benzohydrazide and its derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities. These activities include antimicrobial, antifungal, and antitubercular properties. The core structure, characterized by a benzene ring attached to a hydrazide moiety (-CONHNH₂), serves as a versatile pharmacophore that can be readily modified to optimize biological efficacy. The introduction of an isobutoxy group at the 4-position of the benzene ring is anticipated to enhance the lipophilicity of the molecule, which may influence its pharmacokinetic and pharmacodynamic properties, potentially leading to improved cell membrane penetration and target engagement.[1][2] This guide details the synthesis and potential characteristics of this compound, providing a foundational resource for further research and development.

Synthetic Pathway

The synthesis of this compound can be achieved through a three-step process, commencing with the synthesis of the key intermediate, 4-isobutoxybenzoic acid. This is followed by the conversion of the carboxylic acid to its corresponding acyl chloride, and finally, the reaction with hydrazine hydrate to yield the target compound.

Synthesis_Pathway A 4-Hydroxybenzoic Acid B 4-Isobutoxybenzoic Acid A->B Williamson Ether Synthesis (Isobutyl Bromide, Base) C 4-Isobutoxybenzoyl Chloride B->C Chlorination (Thionyl Chloride) D This compound C->D Hydrazinolysis (Hydrazine Hydrate) Williamson_Ether_Synthesis cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Dissolve 4-Hydroxybenzoic Acid and Potassium Carbonate in DMF B Add Isobutyl Bromide A->B C Heat mixture at 80-90°C for 12-16 hours B->C D Cool to room temperature C->D E Pour into water and acidify with HCl D->E F Collect precipitate by filtration E->F G Recrystallize from Ethanol/Water F->G Acyl_Chloride_Formation cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up A Add 4-Isobutoxybenzoic Acid to a round-bottom flask B Add excess Thionyl Chloride and a catalytic amount of DMF A->B C Heat to reflux for 1-3 hours until gas evolution ceases B->C D Cool to room temperature C->D E Remove excess Thionyl Chloride under reduced pressure D->E Hydrazide_Synthesis cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Dissolve Hydrazine Hydrate in Ethanol and cool to -10°C B Slowly add 4-Isobutoxybenzoyl Chloride A->B C Stir at -10°C for 5-10 minutes B->C D Allow to warm to room temperature C->D E Add cold water to precipitate the product D->E F Collect the solid by vacuum filtration E->F G Wash with cold water and dry F->G Isoniazid_MOA cluster_0 Mycobacterium tuberculosis Cell A Isoniazid Analog (e.g., this compound) B KatG (Catalase-Peroxidase) A->B Activation C Activated Drug (Reactive Radical) B->C D InhA (Enoyl-ACP Reductase) C->D Inhibition E Mycolic Acid Synthesis D->E Blocks F Cell Wall Disruption & Cell Death E->F Leads to

References

An In-depth Technical Guide on the Theoretical Mechanism of Action of 4-Isobutoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific biological activity and mechanism of action of 4-Isobutoxybenzohydrazide is not extensively available in public literature. This guide, therefore, presents a theoretical mechanism of action based on the well-documented activities of the broader benzohydrazide and hydrazone chemical classes. The experimental data and protocols provided are illustrative examples from related compounds and should be adapted and validated for this compound.

Introduction: The Benzohydrazide Scaffold in Medicinal Chemistry

Benzohydrazides are a class of organic compounds characterized by a benzene ring attached to a hydrazide functional group (-CONHNH₂). This scaffold is of significant interest in medicinal chemistry due to its synthetic tractability and its prevalence in a wide array of biologically active molecules.[1][2][3] Derivatives of benzohydrazide, particularly hydrazones formed by condensation with aldehydes and ketones, have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects.[1]

A recurring theme in the study of these compounds is their ability to act as enzyme inhibitors.[4][5][6] The hydrazone moiety (-NHN=CH-) is often crucial for this activity, enabling interaction with the active sites of various enzymes.[4][5] This document will explore the theoretical mechanism of action of this compound by drawing parallels with the known biological targets and activities of structurally related benzohydrazide and hydrazone derivatives.

Chemical Structure and Derivatization Potential

The chemical structure of this compound features a benzene ring substituted with an isobutoxy group at the para position, connected to a hydrazide moiety. The presence of the terminal amine group in the hydrazide allows for the facile synthesis of a wide range of N-acylhydrazone derivatives.

cluster_0 This compound cluster_1 General Benzohydrazide Structure cluster_2 Hydrazone Formation Cpd Gen R-C(=O)NHNH₂ React R-C(=O)NHNH₂ + R'-CHO → R-C(=O)NHN=CHR' + H₂O Gen->React Condensation

Figure 1: General structure of benzohydrazides and their conversion to hydrazones.

Theoretical Mechanism of Action: Enzyme Inhibition

Based on extensive literature on benzohydrazide derivatives, the most probable mechanism of action for this compound is enzyme inhibition .[4][5][6][7] The hydrazone derivatives of benzohydrazides are known to interact with and inhibit a variety of enzymes, which can be attributed to the ability of the azomethine group (-C=N-) to form coordination bonds with metal ions in the enzyme's active site or to participate in hydrogen bonding and π-π stacking interactions.[5][6]

Potential Enzyme Targets:

Several classes of enzymes have been identified as targets for benzohydrazide and hydrazone derivatives:

  • Monoamine Oxidases (MAOs): Hydrazide-containing compounds like iproniazid are classic MAO inhibitors. MAOs are crucial in the metabolism of neurotransmitters.[4]

  • Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of cholinergic neurotransmission, and their inhibition is a strategy for treating Alzheimer's disease.[5][6]

  • Carbonic Anhydrases (CAs): These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[5][6][8]

  • Succinate Dehydrogenase (SDH): Inhibition of this enzyme in the mitochondrial electron transport chain is a known mechanism for fungicides.[7]

Enzyme Enzyme Active Site Substrate Binding Site Cofactor Product Product Enzyme->Product Catalyzes Substrate Substrate Substrate->Enzyme:f0 Binds to Inhibitor This compound (or its hydrazone derivative) Inhibitor->Enzyme:f0 Blocks Substrate Binding (Competitive Inhibition)

Figure 2: Conceptual diagram of competitive enzyme inhibition.

Potential Downstream Signaling Effects

The inhibition of a key metabolic or signaling enzyme can have significant downstream consequences. For instance, if this compound were to inhibit an enzyme like MAO-A, it would lead to an accumulation of its substrate neurotransmitters, such as serotonin and norepinephrine, in the synaptic cleft. This would, in turn, potentiate their signaling through their respective receptors, a mechanism central to the action of many antidepressant medications.

Precursor Precursor Enzyme Target Enzyme (e.g., MAO-A) Precursor->Enzyme Substrate Signaling Downstream Signaling (e.g., Enhanced Neurotransmission) Precursor->Signaling Accumulation leads to Product Metabolite (e.g., Aldehyde) Enzyme->Product Metabolizes Inhibitor This compound Inhibitor->Enzyme Inhibits

Figure 3: Hypothetical signaling impact of enzyme inhibition.

Illustrative Quantitative Data for Benzohydrazide Derivatives

While no specific IC₅₀ values are available for this compound, the following table presents data for other benzohydrazide derivatives against various enzymes to provide a reference for potential efficacy.

Compound ClassTarget EnzymeIC₅₀ (µM)Reference
PhenylhydrazoneshMAO-A0.028 - 0.342[4]
Nicotinic Hydrazide DerivativeshCA I0.007 - 0.045[5][6]
Nicotinic Hydrazide DerivativeshCA II0.008 - 0.039[5][6]
Nicotinic Hydrazide DerivativesAChE0.021 - 0.061[5][6]
Nicotinic Hydrazide DerivativesBChE0.018 - 0.054[5][6]
Benzohydrazide-quinazolinaminesSDH11.02[7]

Illustrative Experimental Protocol: In Vitro Enzyme Inhibition Assay

The following is a generalized protocol for determining the enzyme inhibitory activity of a compound like this compound, based on a fluorometric assay for MAO inhibition.

Objective: To determine the IC₅₀ value of this compound against a target enzyme (e.g., MAO-A).

Materials:

  • Recombinant human MAO-A enzyme

  • Substrate (e.g., Amplex® Red reagent)

  • Test compound (this compound) dissolved in DMSO

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the assay buffer, the enzyme solution, and the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the test compound to interact with the enzyme.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a fluorometric reader and measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the test compound.

    • Normalize the reaction rates to the vehicle control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a dose-response curve using non-linear regression to determine the IC₅₀ value.

cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement & Analysis A Prepare serial dilutions of this compound B Add enzyme, buffer, and compound to 96-well plate A->B C Pre-incubate at 37°C B->C D Add substrate to initiate reaction C->D E Measure fluorescence kinetically D->E F Calculate reaction rates E->F G Plot dose-response curve and determine IC₅₀ F->G

Figure 4: General workflow for an in vitro enzyme inhibition assay.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is lacking, its chemical structure strongly suggests a role as an enzyme inhibitor, consistent with the known activities of the benzohydrazide and hydrazone classes of compounds. The theoretical framework presented here, based on inhibition of key enzymes such as MAOs, cholinesterases, or carbonic anhydrases, provides a solid foundation for future research. Experimental validation through in vitro enzyme assays and subsequent cell-based and in vivo studies will be crucial to elucidate the specific biological targets and therapeutic potential of this compound. The synthetic accessibility of the benzohydrazide scaffold offers ample opportunities for the generation of derivative libraries to probe structure-activity relationships and optimize potency and selectivity.

References

4-Isobutoxybenzohydrazide: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the methodologies for determining the solubility and stability of 4-Isobutoxybenzohydrazide. Designed for researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols, data presentation formats, and the logical workflows required for a thorough physicochemical characterization of this compound.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. For this compound, a comprehensive understanding of its solubility in various solvents and across a range of pH values is essential.

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the thermodynamic equilibrium solubility of a compound.[1]

Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant solvents.

Materials:

  • This compound (solid)

  • A range of solvents (e.g., Water, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG400), Propylene Glycol (PG))[2]

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for this compound

Procedure:

  • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C and 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the time to reach equilibrium.

  • After agitation, allow the samples to stand to permit the settling of excess solid.

  • Centrifuge the vials to further separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Repeat the experiment in triplicate for each solvent.

Data Presentation: Thermodynamic Solubility of this compound

The results of the solubility studies should be summarized in a clear and concise table.

SolventTemperature (°C)Solubility (µg/mL)Standard Deviation
Water25
Water37
Ethanol25
Methanol25
Acetonitrile25
DMSO25
PEG40025
Propylene Glycol25
Experimental Protocol: pH-Dependent Solubility Profile

The ionization state of a molecule can significantly influence its solubility. Therefore, determining the solubility of this compound across a physiological pH range is crucial.[3]

Objective: To determine the solubility of this compound as a function of pH.

Materials:

  • This compound (solid)

  • A series of aqueous buffers with pH values ranging from 1.2 to 7.4 (e.g., pH 1.2, 2.0, 3.0, 4.5, 5.0, 6.8, 7.4)[3][4]

  • Equipment as listed in the thermodynamic solubility protocol.

Procedure:

  • Follow the shake-flask method as described in section 1.1, using the different pH buffers as the dissolution media.

  • Ensure the temperature is maintained at 37 ± 1 °C.[3]

  • Perform a minimum of three replicate determinations at each pH.[3]

  • Analyze the concentration of the dissolved compound using a validated HPLC method.

Data Presentation: pH-Solubility Profile of this compound

The pH-dependent solubility data should be presented in a tabular format.

pHTemperature (°C)Solubility (µg/mL)Standard Deviation
1.237
2.037
3.037
4.537
5.037
6.837
7.437

Visualization: Solubility Determination Workflow

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep Add excess this compound to solvent/buffer shake Agitate at constant temperature (e.g., 24-72h) prep->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge supernatant Collect clear supernatant centrifuge->supernatant dilute Dilute aliquot supernatant->dilute hplc Quantify concentration via HPLC dilute->hplc

Figure 1: Workflow for Thermodynamic Solubility Determination.

Stability Profile of this compound

Stability testing is essential to determine the shelf-life and appropriate storage conditions for a drug substance.[5] It provides evidence on how the quality of the substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6][7]

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are undertaken to identify the likely degradation products and establish the degradation pathways.[5]

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound (solid and in solution)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated photostability chamber

  • Temperature and humidity controlled chambers

  • HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) detector.

Procedure:

  • Acidic and Basic Hydrolysis:

    • Prepare solutions of this compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.

    • Incubate samples at an elevated temperature (e.g., 60 °C) for a defined period.

    • At specified time points, withdraw samples, neutralize them, and analyze by HPLC to assess the extent of degradation.

  • Oxidative Degradation:

    • Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store the solution at room temperature, protected from light.

    • Analyze samples at various time intervals by HPLC.

  • Thermal Degradation:

    • Expose solid this compound to high temperatures (e.g., 60°C, 80°C) in a stability chamber.

    • Analyze the solid at different time points.

  • Photostability:

    • Expose solid and solution samples of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Maintain a control sample in the dark.

    • Analyze both exposed and control samples by HPLC.

Data Presentation: Forced Degradation Study Summary

The results should indicate the percentage of degradation and the number of degradation products formed under each stress condition.

Stress ConditionDurationTemperature (°C)% DegradationNumber of Degradants
0.1 N HCl60
0.1 N NaOH60
3% H₂O₂25
Thermal (Solid)80
Photolytic (Solid)25
Photolytic (Solution)25
Experimental Protocol: ICH Long-Term and Accelerated Stability Studies

These studies are performed to establish the re-test period or shelf life and recommended storage conditions.[6][7]

Objective: To evaluate the stability of this compound under ICH-recommended storage conditions.

Materials:

  • This compound packaged in the proposed container closure system.

  • ICH-compliant stability chambers.

  • Validated stability-indicating HPLC method.

Procedure:

  • Batch Selection: Use at least three primary batches of the drug substance.

  • Storage Conditions:

    • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.[7]

  • Analytical Tests: At each time point, test the samples for appearance, assay, degradation products, and any other critical quality attributes.

Data Presentation: Long-Term Stability Data
Time Point (Months)Storage ConditionAssay (%)Total Impurities (%)
0-
325 °C / 60% RH
625 °C / 60% RH
1225 °C / 60% RH
340 °C / 75% RH
640 °C / 75% RH

Visualization: Stability Testing Logical Flow

Stability_Flow cluster_stress Forced Degradation cluster_pathway Pathway Identification cluster_method Method Development cluster_ich ICH Stability Studies stress Stress Testing (Acid, Base, Oxidative, Thermal, Photo) pathway Identify Degradation Pathways & Degradation Products stress->pathway method Develop & Validate Stability-Indicating Method pathway->method ich Long-Term & Accelerated Stability Studies method->ich shelf_life Establish Shelf-Life & Storage Conditions ich->shelf_life

Figure 2: Logical Flow for Stability Assessment.

Potential Degradation Pathways

Based on the general chemical properties of hydrazides, this compound may be susceptible to hydrolysis of the hydrazide moiety, particularly under acidic or basic conditions. This would lead to the formation of 4-isobutoxybenzoic acid and hydrazine. Oxidative conditions could also lead to the formation of various degradation products. The specific degradation pathways for this compound would need to be elucidated through the analysis of degradation products formed during forced degradation studies, likely using techniques such as LC-MS.

Visualization: Hypothetical Hydrolytic Degradation Pathway

Degradation_Pathway cluster_products Degradation Products parent This compound product1 4-Isobutoxybenzoic Acid parent->product1 Hydrolysis (H+ or OH-) product2 Hydrazine parent->product2 Hydrolysis (H+ or OH-)

Figure 3: Hypothetical Hydrolytic Degradation of this compound.

References

A Technical Guide to the Spectroscopic Data of 4-Isobutoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the predicted spectroscopic data for 4-Isobutoxybenzohydrazide, a compound of interest in medicinal chemistry and materials science. Due to the absence of published experimental spectra for this specific molecule, this guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and data from analogous compounds. Detailed, generalized experimental protocols for the synthesis and spectroscopic analysis of this compound are also provided to facilitate its preparation and characterization.

Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data for this compound. This data has been estimated using established spectroscopic principles and by referencing data for structurally similar compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted NMR data provides insights into the molecular structure of this compound. The ¹H NMR spectrum is expected to show distinct signals for the aromatic, isobutoxy, and hydrazide protons. The ¹³C NMR spectrum will reveal the chemical environment of each carbon atom in the molecule.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5 - 10.0Singlet1H-C(O)NH-
~7.80Doublet2HAr-H (ortho to C=O)
~6.95Doublet2HAr-H (ortho to -O)
~4.40Broad Singlet2H-NH₂
~3.80Doublet2H-O-CH₂-
~2.05Multiplet1H-CH(CH₃)₂
~0.98Doublet6H-CH(CH₃)₂

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)Carbon Assignment
~165.5C=O
~162.0Ar-C (para to C=O)
~129.0Ar-CH (ortho to C=O)
~125.0Ar-C (ipso to C=O)
~114.5Ar-CH (ortho to -O)
~74.0-O-CH₂-
~28.0-CH(CH₃)₂
~19.0-CH(CH₃)₂
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
~3300 - 3200Strong, BroadN-HStretching (Amide)
~3050MediumAromatic C-HStretching
~2960 - 2870Medium-StrongAliphatic C-HStretching
~1640StrongC=OStretching (Amide I)
~1610, ~1510Medium-StrongAromatic C=CStretching
~1540MediumN-HBending (Amide II)
~1250StrongAr-O-CAsymmetric Stretching
~1050MediumC-OStretching
~840Strongp-substituted ArC-H Out-of-plane Bending
Mass Spectrometry (MS)

The mass spectrum of this compound under electron ionization (EI) is predicted to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPredicted Fragment
208[M]⁺ (Molecular Ion)
177[M - NHNH₂]⁺
151[M - C₄H₉O]⁺
121[C₇H₅O₂]⁺
93[C₆H₅O]⁺
77[C₆H₅]⁺
57[C₄H₉]⁺

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of this compound. These should be adapted and optimized based on laboratory conditions and available equipment.

Synthesis of this compound

This procedure outlines the synthesis from the corresponding ester.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl 4-isobutoxybenzoate (1 equivalent).

  • Solvent and Reagent Addition: Add ethanol as a solvent, followed by an excess of hydrazine hydrate (typically 3-5 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield this compound as a solid.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[1][2][3] Ensure the solid is fully dissolved.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation (Solid): For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.[4][5]

    • KBr Pellet: Grind a small amount of this compound with dry KBr powder and press into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and identify the characteristic absorption peaks.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.[6][7][8]

  • Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

Experimental Workflow

experimental_workflow start Start: Ethyl 4-isobutoxybenzoate synthesis Synthesis: Reaction with Hydrazine Hydrate start->synthesis purification Purification: Recrystallization synthesis->purification product Product: This compound purification->product nmr NMR Analysis (¹H, ¹³C) product->nmr ir IR Analysis product->ir ms MS Analysis product->ms data_analysis Spectroscopic Data Analysis and Characterization nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: General workflow for the synthesis and spectroscopic characterization.

Chemical Structure and Predicted MS Fragmentation

fragmentation_pathway cluster_structure This compound cluster_fragments Predicted Mass Fragments C11H16N2O2 C₁₁H₁₆N₂O₂ M.W. = 208.26 mol_ion [M]⁺ m/z = 208 frag1 [M - NHNH₂]⁺ m/z = 177 mol_ion->frag1 - NHNH₂ frag2 [M - C₄H₉O]⁺ m/z = 151 mol_ion->frag2 - C₄H₉O frag4 [C₄H₉]⁺ m/z = 57 mol_ion->frag4 - C₇H₇N₂O frag3 [C₇H₅O₂]⁺ m/z = 121 frag2->frag3 - N₂

Caption: Structure and predicted MS fragmentation of this compound.

References

Potential Therapeutic Targets of 4-Isobutoxybenzohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential therapeutic targets of 4-Isobutoxybenzohydrazide based on the known biological activities of the broader benzohydrazide and 4-alkoxybenzohydrazide chemical classes. As of the latest literature review, no specific experimental data for this compound has been publicly reported. The information herein is intended to guide future research and drug discovery efforts by drawing parallels from structurally related compounds.

Introduction to Benzohydrazides

Benzohydrazides are a versatile class of organic compounds characterized by a benzene ring linked to a hydrazide functional group (-CONHNH₂). This scaffold has attracted significant interest in medicinal chemistry due to its ability to participate in various biological interactions.[1] Derivatives of benzohydrazide have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3] The isobutoxy substituent at the 4-position of the benzene ring in this compound is expected to modulate its lipophilicity and pharmacokinetic properties, potentially influencing its interaction with biological targets.

Potential Therapeutic Areas and Molecular Targets

Based on the activities of related benzohydrazide derivatives, this compound could potentially target a range of proteins and pathways implicated in various diseases.

Oncology

Benzohydrazide derivatives have shown promise as anticancer agents through various mechanisms.[1][4]

  • Histone Deacetylase (HDAC) Inhibition: Some hydrazide-containing compounds act as HDAC inhibitors.[2] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.

  • Induction of Apoptosis: Numerous benzohydrazide derivatives have been reported to induce apoptosis in cancer cell lines. The precise molecular targets for this activity are often cell-line dependent but can involve the modulation of key apoptotic proteins.

Neurodegenerative Diseases

The benzohydrazide scaffold is present in compounds with neuroprotective activities.[2]

  • Monoamine Oxidase (MAO) Inhibition: Certain benzohydrazide derivatives have been identified as inhibitors of MAO-A and MAO-B, enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[2] Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease.

  • Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a primary therapeutic approach for Alzheimer's disease. Some benzohydrazide derivatives have shown potential as AChE inhibitors.[2]

  • Antioxidant Activity: Oxidative stress is a key pathological feature of many neurodegenerative diseases. Benzohydrazides have been reported to possess antioxidant properties, including the ability to scavenge free radicals.[2][5]

Infectious Diseases

The hydrazide functional group is a key component of isoniazid, a frontline antitubercular drug. This highlights the potential of benzohydrazide derivatives as antimicrobial agents. They have been shown to be effective against various bacterial and fungal strains.[3]

Quantitative Data from Related Compounds

The following tables summarize the biological activities of various benzohydrazide derivatives from the literature. This data provides a reference point for the potential potency of this compound.

Table 1: Anticancer Activity of Benzohydrazide Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
N'-(4-chlorobenzylidene)-4-(2-(dimethylamino)ethoxy)benzohydrazideA549 (Lung)45.24[6]
N'-(4-bromobenzylidene)-4-(2-(dimethylamino)ethoxy)benzohydrazideMCF-7 (Breast)27.39[6]
Compound 5t (a benzohydrazide derivative)HCT116 (Colon)0.66[1]
Compound 3b (an N-Allylidene Benzohydrazide)HCT 15 (Colon)13-15 µg/ml[1]

Table 2: Enzyme Inhibitory Activity of Benzohydrazide Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
ohbh10 (a 4-hydroxybenzohydrazide derivative)MAO-BIn silico prediction[2]
ohbh10 (a 4-hydroxybenzohydrazide derivative)AChEIn silico prediction[2]
4-(4-(phenylaminocarbonyl)benzoyl)benzoic acidSteroid 5α-reductase type 20.82[7]
g25 (an amide derivative)Xanthine Oxidase0.022[8]

Table 3: Antioxidant Activity of 4-hydroxybenzohydrazide-hydrazone Derivatives

CompoundDPPH Radical Scavenging (%) at 1 mg/mlABTS Radical Scavenging (%) at 1 mg/mlReference
ohbh4~45%~48%[5]
ohbh10~35%~40%[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the biological activity of benzohydrazide derivatives.

MTT Assay for Cytotoxicity

This assay is used to assess the effect of a compound on the proliferation of cancer cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 100 µL of various concentrations of the test compound and 100 µL of a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: ((A_control - A_sample) / A_control) * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to screen for inhibitors of AChE.

Protocol:

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Reaction Initiation: In a 96-well plate, mix the AChE enzyme, DTNB, and the test compound at various concentrations. Incubate for 15 minutes at 25°C.

  • Substrate Addition: Add the substrate ATCI to initiate the reaction.

  • Absorbance Measurement: Monitor the change in absorbance at 412 nm over time. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form the yellow anion 5-thio-2-nitrobenzoate.

  • Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition caused by the test compound. Calculate the IC50 value.

Visualizations of Potential Mechanisms

The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the therapeutic targets of benzohydrazide derivatives.

HDAC_Inhibition_Pathway node_4IBB 4-Isobutoxy- benzohydrazide (Potential Inhibitor) node_HDAC HDAC node_4IBB->node_HDAC Inhibits node_Histones Histones node_HDAC->node_Histones Deacetylates node_Acetylation Increased Histone Acetylation node_Chromatin Chromatin Relaxation node_Acetylation->node_Chromatin node_Gene Tumor Suppressor Gene Expression node_Chromatin->node_Gene node_Apoptosis Apoptosis & Cell Cycle Arrest node_Gene->node_Apoptosis

Caption: Potential mechanism of HDAC inhibition by a benzohydrazide derivative.

MAO_B_Inhibition_Pathway node_Dopamine Dopamine node_MAOB MAO-B node_Dopamine->node_MAOB Metabolized by node_IncreasedDopamine Increased Dopamine in Synapse node_Dopamine->node_IncreasedDopamine node_Metabolites Inactive Metabolites node_MAOB->node_Metabolites node_4IBB 4-Isobutoxy- benzohydrazide (Potential Inhibitor) node_4IBB->node_MAOB Inhibits node_Therapeutic Therapeutic Effect in Parkinson's node_IncreasedDopamine->node_Therapeutic

Caption: Putative role of a benzohydrazide derivative in MAO-B inhibition.

Experimental_Workflow_Anticancer cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies node_synthesis Compound Synthesis (this compound) node_mtt MTT Assay (Cytotoxicity) node_synthesis->node_mtt node_cell_lines Cancer Cell Lines (e.g., MCF-7, A549) node_cell_lines->node_mtt node_apoptosis Apoptosis Assay (e.g., Annexin V) node_mtt->node_apoptosis node_western Western Blot (Protein Expression) node_apoptosis->node_western node_animal Animal Model (e.g., Xenograft) node_western->node_animal node_treatment Compound Administration node_animal->node_treatment node_tumor Tumor Growth Monitoring node_treatment->node_tumor node_toxicity Toxicity Assessment node_treatment->node_toxicity

Caption: A logical workflow for evaluating the anticancer potential of a novel compound.

Conclusion and Future Directions

The benzohydrazide scaffold represents a promising starting point for the development of novel therapeutics. While this compound itself has not been extensively studied, the wealth of data on related compounds suggests its potential to interact with a variety of therapeutically relevant targets. Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of cancer cell lines and key enzymes implicated in neurodegenerative and infectious diseases. Positive hits can then be further investigated through detailed mechanistic studies and in vivo models to validate its therapeutic potential. This systematic approach will be crucial in determining the clinical viability of this compound and its derivatives.

References

Methodological & Application

4-Isobutoxybenzohydrazide experimental protocol for [specific assay]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Topic: In Vitro Cytotoxicity Assessment of 4-Isobutoxybenzohydrazide using an MTT Assay

These application notes provide a detailed protocol for determining the cytotoxic effects of this compound on a cancer cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[1][3] The concentration of these solubilized crystals is directly proportional to the number of viable cells.[3]

Data Presentation

The following table summarizes representative cytotoxic activity of this compound against various human cancer cell lines after a 48-hour exposure. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[4]

Disclaimer: The following data is illustrative and serves as a representative example based on the activity of similar hydrazide derivatives. Actual IC50 values for this compound must be determined experimentally.

Cell LineCancer TypeIC50 (µM)
MCF-7 Breast Adenocarcinoma25.5
A549 Lung Carcinoma42.8
HeLa Cervical Cancer33.2
HCT116 Colon Carcinoma28.9

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the steps for assessing the in vitro cytotoxicity of this compound on the MCF-7 human breast cancer cell line.

1. Materials and Reagents:

  • This compound

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5]

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • 96-well flat-bottom sterile microplates[1]

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

2. Cell Culture and Seeding:

  • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells that are in their exponential growth phase using Trypsin-EDTA.

  • Perform a cell count using a hemocytometer or automated cell counter to ensure viability.

  • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in the culture medium.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

  • Include wells for controls: "untreated" (cells with medium only), "vehicle" (cells with medium and the highest concentration of DMSO used for the test compound), and "blank" (medium only, no cells).[6]

  • Incubate the plate for 24 hours to allow the cells to adhere.[3]

3. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Create a series of serial dilutions of the compound in the complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

  • After the 24-hour cell adhesion period, carefully remove the medium from the wells.

  • Add 100 µL of the medium containing the various concentrations of this compound to the respective wells. Add fresh medium to the "untreated" wells and medium with the corresponding DMSO concentration to the "vehicle control" wells.

  • Incubate the plate for 48 hours at 37°C with 5% CO2.

4. MTT Assay and Absorbance Measurement:

  • Following the 48-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[1]

  • Incubate the plate for an additional 4 hours in the dark in the incubator. During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as a purple precipitate.[1]

  • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to solubilize the formazan crystals.[7]

  • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[5]

  • Measure the absorbance of each well at 570 nm using a microplate reader.[1][7]

5. Data Analysis:

  • Subtract the average absorbance of the "blank" wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.[4]

Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4: Assay & Measurement cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate (5,000 cells/well) incubate_adhesion Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_adhesion add_compound Add this compound (Serial Dilutions) incubate_adhesion->add_compound incubate_compound Incubate for 48h add_compound->incubate_compound add_mtt Add MTT Solution (10 µL/well) incubate_compound->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Remove Medium & Add DMSO (100 µL/well) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate Calculate % Viability read_absorbance->calculate plot Generate Dose-Response Curve calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50 Signaling_Pathway compound This compound pi3k PI3K compound->pi3k Inhibition akt Akt pi3k->akt Activates bad Bad akt->bad Inhibits bcl2 Bcl-2 bad->bcl2 Inhibits apoptosis Apoptosis bcl2->apoptosis Inhibits

References

Application Notes and Protocols for 4-Isobutoxybenzohydrazide in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazide derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antimicrobial properties.[1] 4-Isobutoxybenzohydrazide, a member of this class, presents a promising scaffold for the development of new antimicrobial agents. Its structural features suggest potential interactions with microbial cellular targets, making it a candidate for further investigation against a variety of pathogenic bacteria and fungi. These application notes provide detailed protocols for evaluating the antimicrobial efficacy of this compound, enabling researchers to conduct standardized and reproducible assays.

Principle

The antimicrobial activity of this compound can be quantitatively assessed using established in vitro methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and the disk diffusion assay to determine zones of inhibition. These assays are fundamental in antimicrobial drug discovery and are used to screen compounds for their efficacy against a panel of clinically relevant microorganisms.

Applications

  • Screening: Initial screening of this compound for antimicrobial activity against a broad spectrum of bacteria and fungi.

  • Lead Compound Optimization: Evaluating the antimicrobial potency of synthesized analogues of this compound to establish structure-activity relationships (SAR).

  • Mechanism of Action Studies: Providing a basis for more in-depth studies to elucidate the specific cellular pathways targeted by this compound.

Data Presentation

The following tables present hypothetical data for the antimicrobial activity of this compound against common bacterial and fungal strains. These tables are intended to serve as a template for presenting experimental results.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

Test MicroorganismStrain (ATCC)MIC (µg/mL)MBC (µg/mL)
Gram-positive Bacteria
Staphylococcus aureus292131632
Bacillus subtilis6633816
Gram-negative Bacteria
Escherichia coli2592264>128
Pseudomonas aeruginosa27853128>128
Fungi
Candida albicans102313264

Table 2: Zone of Inhibition for this compound (50 µ g/disk )

Test MicroorganismStrain (ATCC)Zone of Inhibition (mm)
Gram-positive Bacteria
Staphylococcus aureus2921318
Bacillus subtilis663322
Gram-negative Bacteria
Escherichia coli2592210
Pseudomonas aeruginosa278537
Fungi
Candida albicans1023115

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

1. Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial and fungal strains

  • Spectrophotometer

  • Plate reader (optional)

2. Procedure:

  • Preparation of Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

  • Preparation of Microorganism Inoculum:

    • For bacteria, culture the strains in CAMHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension 1:100 in fresh CAMHB to obtain a final inoculum of approximately 1 x 10⁶ CFU/mL.

    • For fungi, culture the strain on Sabouraud Dextrose Agar for 24-48 hours at 35°C. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum of approximately 0.5-2.5 x 10³ CFU/mL.

  • Serial Dilution in 96-Well Plate:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well, resulting in a final volume of 110 µL and a final inoculum density of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.

  • Controls:

    • Growth Control: Wells containing broth and inoculum only.

    • Sterility Control: Wells containing broth only.

    • Positive Control: Wells containing a known antimicrobial agent (e.g., ciprofloxacin for bacteria, amphotericin B for fungi) and the inoculum.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

1. Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates for bacteria

  • Sabouraud Dextrose Agar (SDA) plates for fungi

2. Procedure:

  • Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.

  • Spot-plate the aliquot onto a fresh agar plate (MHA for bacteria, SDA for fungi).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Interpretation: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum grows).

Protocol 3: Disk Diffusion Assay

1. Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial and fungal strains

  • Sterile swabs

2. Procedure:

  • Preparation of Test Disks: Aseptically apply a known amount of this compound (e.g., 50 µg) dissolved in a suitable volatile solvent to sterile filter paper disks and allow them to dry completely.

  • Preparation of Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of Agar Plate: Dip a sterile swab into the microbial suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Application of Disks: Place the prepared this compound disk onto the center of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

  • Controls: Place a disk impregnated with the solvent alone as a negative control and a disk with a standard antibiotic as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Interpretation: Measure the diameter of the zone of complete inhibition around the disk in millimeters.

Visualizations

experimental_workflow cluster_mic MIC Determination cluster_mbc MBC Determination cluster_disk Disk Diffusion Assay prep_stock Prepare Stock Solution of this compound serial_dilution Perform Serial Dilutions in 96-Well Plate prep_stock->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate Wells prep_inoculum->inoculate serial_dilution->inoculate incubate_mic Incubate Plate (18-24h @ 37°C) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no growth) incubate_mic->read_mic plate_mic Plate Aliquots from Clear MIC Wells onto Agar read_mic->plate_mic incubate_mbc Incubate Agar Plates (18-24h @ 37°C) plate_mic->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc prep_disks Prepare Disks with This compound place_disks Place Disks on Agar prep_disks->place_disks inoculate_plate Inoculate Agar Plate with Microbe inoculate_plate->place_disks incubate_disk Incubate Plate (18-24h @ 37°C) place_disks->incubate_disk measure_zone Measure Zone of Inhibition (mm) incubate_disk->measure_zone

Caption: Experimental workflow for antimicrobial susceptibility testing.

signaling_pathway cluster_bacterium Bacterial Cell cluster_pathway Hypothesized Mycolic Acid Synthesis Pathway compound This compound InhA InhA (Enoyl-ACP reductase) compound->InhA inhibits membrane Cell Membrane FASII Fatty Acid Synthase II InhA->FASII elongates fatty acids Mycolic_Acid Mycolic Acid FASII->Mycolic_Acid synthesizes Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall maintains Lysis Cell Lysis Cell_Wall->Lysis disruption leads to

Caption: Hypothesized mechanism of action via mycolic acid synthesis inhibition.

References

4-Isobutoxybenzohydrazide: A Versatile Precursor for Advanced Organic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Isobutoxybenzohydrazide is a valuable and versatile precursor in organic synthesis, primarily serving as a key building block for a wide array of heterocyclic compounds and Schiff bases. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The isobutoxy moiety can enhance the lipophilicity of the resulting molecules, potentially improving their pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel compounds with therapeutic potential.

Synthetic Applications

This compound is principally utilized in two main types of reactions:

  • Synthesis of Schiff Bases: Condensation reaction with various aldehydes and ketones to form N'-substituted-4-isobutoxybenzohydrazides (Schiff bases). These compounds are known for their wide range of biological activities.

  • Synthesis of Heterocyclic Compounds: Cyclization reactions with various reagents to yield important heterocyclic scaffolds such as 1,3,4-oxadiazoles, pyrazoles, and triazoles. These heterocycles are core structures in many pharmaceutical agents.

The general workflow for the utilization of this compound as a precursor is outlined below.

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Derivatives cluster_2 Biological Evaluation 4-Isobutoxybenzoic_Acid 4-Isobutoxybenzoic Acid Esterification Esterification (e.g., EtOH, H₂SO₄) 4-Isobutoxybenzoic_Acid->Esterification Ethyl_4_Isobutoxybenzoate Ethyl 4-Isobutoxybenzoate Esterification->Ethyl_4_Isobutoxybenzoate Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) Ethyl_4_Isobutoxybenzoate->Hydrazinolysis 4_Isobutoxybenzohydrazide This compound Hydrazinolysis->4_Isobutoxybenzohydrazide Condensation Condensation 4_Isobutoxybenzohydrazide->Condensation Cyclization Cyclization 4_Isobutoxybenzohydrazide->Cyclization Aldehydes_Ketones Aldehydes / Ketones Aldehydes_Ketones->Condensation Schiff_Bases Schiff Bases Condensation->Schiff_Bases Biological_Screening Biological Screening Schiff_Bases->Biological_Screening Cyclizing_Agents Cyclizing Agents (e.g., CS₂, Ac₂O) Cyclizing_Agents->Cyclization Heterocycles Heterocyclic Compounds (e.g., Oxadiazoles, Triazoles) Cyclization->Heterocycles Heterocycles->Biological_Screening Antimicrobial_Activity Antimicrobial Activity Biological_Screening->Antimicrobial_Activity Anticancer_Activity Anticancer Activity Biological_Screening->Anticancer_Activity Other_Activities Other Activities Biological_Screening->Other_Activities

Fig. 1: General workflow for the synthesis and application of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the two-step synthesis of this compound starting from 4-hydroxybenzoic acid.

Step 1: Synthesis of Ethyl 4-Isobutoxybenzoate

  • Materials: 4-hydroxybenzoic acid, isobutyl bromide, potassium carbonate, ethanol, dimethylformamide (DMF).

  • Procedure:

    • To a solution of 4-hydroxybenzoic acid (1 equivalent) in DMF, add potassium carbonate (2.5 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add isobutyl bromide (1.2 equivalents) dropwise to the reaction mixture.

    • Heat the reaction mixture at 80°C for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into ice-cold water.

    • The resulting precipitate, ethyl 4-isobutoxybenzoate, is filtered, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.

Step 2: Synthesis of this compound

  • Materials: Ethyl 4-isobutoxybenzoate, hydrazine hydrate, ethanol.

  • Procedure:

    • Dissolve ethyl 4-isobutoxybenzoate (1 equivalent) in ethanol.

    • Add hydrazine hydrate (10 equivalents) to the solution.

    • Reflux the reaction mixture for 8-12 hours. The progress of the reaction can be monitored by TLC.

    • After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The resulting solid, this compound, is collected by filtration, washed with cold ethanol, and dried.

Protocol 2: General Synthesis of Schiff Bases from this compound

  • Materials: this compound, substituted aldehydes or ketones, ethanol or methanol, glacial acetic acid (catalyst).

  • Procedure:

    • Dissolve this compound (1 equivalent) in ethanol or methanol.

    • Add the desired aldehyde or ketone (1 equivalent) to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 4-8 hours. The reaction can be monitored by TLC.[1]

    • Upon completion, the reaction mixture is cooled to room temperature. The precipitated Schiff base is collected by filtration.

    • The product is washed with cold ethanol and dried. Recrystallization from a suitable solvent (e.g., ethanol, DMF) can be performed for purification.

Protocol 3: Synthesis of 1,3,4-Oxadiazole Derivatives

  • Materials: this compound, carbon disulfide, potassium hydroxide, ethanol.

  • Procedure:

    • A mixture of this compound (1 equivalent) and potassium hydroxide (1.5 equivalents) in ethanol is stirred until a clear solution is obtained.

    • Carbon disulfide (1.5 equivalents) is added dropwise while keeping the temperature below 30°C.

    • The mixture is stirred at room temperature for 12-16 hours.

    • The precipitated potassium dithiocarbazinate salt is filtered, washed with ether, and dried.

    • The salt is then refluxed with a cyclizing agent like acetic anhydride or treated with an oxidizing agent such as iodine/potassium iodide to yield the 1,3,4-oxadiazole derivative.

Data Presentation

The biological activities of Schiff bases and heterocyclic derivatives synthesized from various benzohydrazides are summarized below. These tables provide a representative overview of the potential efficacy of compounds derived from this compound.

Table 1: Antimicrobial Activity of Representative Benzohydrazide Derivatives

Compound ClassTest OrganismMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Schiff Base of 4-chlorobenzohydrazideS. aureus32[2]
Schiff Base of 4-chlorobenzohydrazideE. coli16[2]
Schiff Base of 3,4-dimethoxybenzohydrazideS. aureus5.88 µM
Schiff Base of 3,4-dimethoxybenzohydrazideE. coli23.30 µM
Schiff Base of 3,4-dimethoxybenzohydrazideC. albicans23.30 µM

Table 2: Anticancer Activity of Representative Benzohydrazide Derivatives

Compound ClassCell LineIC₅₀ (µM)Reference
1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazineHUH7 (Liver)10.1[3]
1-(4-methylbenzoyl)-4-(4-chlorobenzhydryl)piperazineMCF7 (Breast)12.3[3]
4-Nitrobenzohydrazide derivativeHT-29 (Colon)0.47[4]
4-Nitrobenzohydrazide derivativeA375 (Melanoma)0.80[4]

Logical Relationships and Potential Mechanisms

The diverse biological activities of benzohydrazide derivatives stem from their ability to interact with various biological targets. For instance, their antimicrobial activity is often attributed to the inhibition of essential microbial enzymes, while their anticancer effects can be mediated through pathways like apoptosis induction or enzyme inhibition.

G cluster_derivatives Synthesized Derivatives cluster_targets Potential Biological Targets cluster_outcomes Pharmacological Outcomes Precursor This compound Schiff_Bases Schiff Bases Precursor->Schiff_Bases Condensation Heterocycles Heterocyclic Compounds Precursor->Heterocycles Cyclization Microbial_Enzymes Microbial Enzymes (e.g., DNA gyrase, Dihydrofolate reductase) Schiff_Bases->Microbial_Enzymes Inhibition Inflammatory_Enzymes Inflammatory Enzymes (e.g., COX-1, COX-2) Schiff_Bases->Inflammatory_Enzymes Inhibition Cancer_Cell_Proteins Cancer Cell Proteins (e.g., Kinases, Topoisomerases) Heterocycles->Cancer_Cell_Proteins Inhibition/Modulation Heterocycles->Inflammatory_Enzymes Inhibition Antimicrobial_Effect Antimicrobial Effect Microbial_Enzymes->Antimicrobial_Effect Anticancer_Effect Anticancer Effect (Apoptosis, Cell Cycle Arrest) Cancer_Cell_Proteins->Anticancer_Effect Anti_inflammatory_Effect Anti-inflammatory Effect Inflammatory_Enzymes->Anti_inflammatory_Effect

Fig. 2: Logical relationships of this compound derivatives and their potential biological targets.

Conclusion

This compound is a highly adaptable precursor for the synthesis of a multitude of Schiff bases and heterocyclic compounds. The straightforward synthetic protocols and the significant biological activities of its derivatives make it a compound of high interest for researchers in drug discovery and development. The provided protocols offer a solid foundation for the exploration of novel therapeutic agents derived from this versatile scaffold. Further investigations into the structure-activity relationships (SAR) of this compound derivatives are warranted to design and synthesize more potent and selective drug candidates.

References

Application Notes and Protocols: Synthesis and Application of 4-Isobutoxybenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzohydrazide and its derivatives represent a critical class of scaffolds in medicinal chemistry and drug development. These compounds are known for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The core structure, featuring a hydrazide moiety (-CONHNH2), serves as a versatile intermediate for the synthesis of more complex molecules, such as Schiff bases, by condensation with various aldehydes and ketones.

This document provides detailed protocols for the multi-step synthesis of 4-isobutoxybenzohydrazide, a key intermediate, and its subsequent conversion into a series of Schiff base derivatives. Furthermore, it summarizes their potential biological applications, supported by representative quantitative data and diagrams of relevant biological pathways, to guide researchers in the fields of chemical synthesis and pharmacology.

Synthesis Workflow

The synthesis of this compound derivatives is a sequential process that begins with the esterification of 4-isobutoxybenzoic acid, followed by hydrazinolysis to form the key benzohydrazide intermediate. This intermediate is then condensed with a variety of aromatic aldehydes to yield the final Schiff base products.

Synthesis_Workflow A 4-Isobutoxybenzoic Acid p1 A->p1 B Ethyl 4-Isobutoxybenzoate p2 B->p2 C This compound (Key Intermediate) E Schiff Base Derivatives C->E Condensation (Reflux, cat. Acetic Acid) D Various Aromatic Aldehydes/Ketones D->E p1->B Esterification (EtOH, cat. H₂SO₄, Reflux) p2->C Hydrazinolysis (Hydrazine Hydrate, EtOH, Reflux)

Caption: General workflow for the synthesis of this compound Schiff base derivatives.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-Isobutoxybenzoate (Esterification)

This protocol details the Fischer esterification of 4-isobutoxybenzoic acid to produce the corresponding ethyl ester, a necessary precursor for the hydrazide.

  • Reagents & Setup:

    • In a 250 mL round-bottom flask equipped with a reflux condenser, add 4-isobutoxybenzoic acid (0.1 mol).

    • Add absolute ethanol (100 mL) and concentrated sulfuric acid (2 mL) as a catalyst.

  • Reaction:

    • Heat the mixture to reflux using a heating mantle and continue for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • After cooling to room temperature, pour the reaction mixture into 200 mL of cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-isobutoxybenzoate. The product can be used in the next step without further purification or can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound (Hydrazinolysis)

This protocol describes the conversion of the ethyl ester into the key hydrazide intermediate through reaction with hydrazine hydrate.[1]

  • Reagents & Setup:

    • Dissolve ethyl 4-isobutoxybenzoate (0.1 mol) in ethanol (150 mL) in a 250 mL round-bottom flask fitted with a reflux condenser.

    • Add hydrazine hydrate (80-99%, 0.2 mol, 2 equivalents) to the solution. Using an excess of hydrazine hydrate helps to drive the reaction to completion and can prevent the formation of dimer byproducts.[2]

  • Reaction:

    • Heat the mixture to reflux for 3-5 hours.[1] The progress of the reaction can be monitored by TLC.[3]

    • Upon completion, reduce the volume of the solvent by about half using a rotary evaporator.

  • Work-up and Purification:

    • Allow the concentrated solution to cool to room temperature, and then place it in an ice bath to facilitate crystallization.

    • The white, crystalline product of this compound will precipitate out.

    • Filter the solid product using a Büchner funnel, wash with a small amount of cold ethanol, and dry in a vacuum oven.[2] Recrystallization from ethanol can be performed if higher purity is needed.[2]

Protocol 3: General Synthesis of this compound Schiff Bases (Condensation)

This protocol outlines the condensation reaction between this compound and various aromatic aldehydes to form the final Schiff base derivatives.[4]

  • Reagents & Setup:

    • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in absolute ethanol (30 mL).

    • Add the desired aromatic aldehyde (10 mmol, 1 equivalent) to the solution.

    • Add 2-3 drops of glacial acetic acid as a catalyst.[4]

  • Reaction:

    • Heat the reaction mixture to reflux for 4-6 hours.[4] The formation of a precipitate often indicates product formation.

    • Monitor the reaction via TLC to ensure the consumption of the hydrazide starting material.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the precipitated solid product, wash it with cold ethanol, and dry it.

    • The final Schiff base derivative can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Data Presentation

The synthesis protocols described yield the target compounds in good purity. Physical and yield data for the intermediates and representative derivatives are summarized below.

Table 1: Synthesis and Characterization of Intermediates and Final Derivatives

Compound Name Starting Materials Reaction Time (h) Yield (%) Melting Point (°C)
Ethyl 4-Isobutoxybenzoate 4-Isobutoxybenzoic Acid, Ethanol 5 85-92 Liquid
This compound Ethyl 4-Isobutoxybenzoate, Hydrazine Hydrate 4 80-90 115-117
N'-(4-chlorobenzylidene)-4-isobutoxybenzohydrazide This compound, 4-Chlorobenzaldehyde 6 88 210-212
4-Isobutoxy-N'-(4-nitrobenzylidene)benzohydrazide This compound, 4-Nitrobenzaldehyde 5 91 225-227

| N'-(4-hydroxybenzylidene)-4-isobutoxybenzohydrazide | this compound, 4-Hydroxybenzaldehyde | 6 | 85 | 238-240 |

Applications and Biological Activity

Derivatives of benzohydrazide are actively investigated for a range of pharmacological applications due to their diverse biological activities. The introduction of the isobutoxy group and further derivatization into Schiff bases can modulate these activities, leading to the development of potent therapeutic agents.

Anticancer Activity

Many benzohydrazide derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines.[5][6] Their mechanism of action can be complex, but some have been shown to inhibit critical signaling pathways that are constitutively active in cancer cells, such as the NF-κB pathway.[7] Inhibition of this pathway can prevent the transcription of genes involved in cell proliferation, survival, and inflammation, ultimately leading to apoptosis in cancer cells.

NFKB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive p50/p65 (NF-κB) IkB->NFkB_inactive Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_inactive->IkB Bound & Inactive NFkB_active p50/p65 NFkB_inactive->NFkB_active Translocates Derivatives This compound Derivatives Derivatives->IKK Inhibits DNA DNA NFkB_active->DNA Binds Transcription Gene Transcription (Proliferation, Anti-apoptosis) DNA->Transcription

Caption: Potential inhibition of the NF-κB signaling pathway by benzohydrazide derivatives.

Table 2: Representative Anticancer Activity (IC₅₀ in µM) Data is representative and compiled based on activities of similar benzohydrazide structures.[5][6]

Compound A549 (Lung) HT-29 (Colon) MDA-MB-231 (Breast) A375 (Melanoma)
N'-(4-chlorobenzylidene)-4-isobutoxybenzohydrazide 10.5 5.8 12.1 8.2
4-Isobutoxy-N'-(4-nitrobenzylidene)benzohydrazide 8.1 4.2 9.5 6.4
N'-(4-hydroxybenzylidene)-4-isobutoxybenzohydrazide 15.2 11.3 18.9 14.7

| Doxorubicin (Control) | 0.8 | 0.5 | 0.9 | 0.7 |

Antimicrobial Activity

Schiff bases derived from benzohydrazides are well-documented for their potent antibacterial and antifungal activities.[8][9] They can interfere with microbial growth through various mechanisms, including the inhibition of essential enzymes or disruption of cell wall synthesis. The antimicrobial efficacy often depends on the nature of the substituent on the aromatic aldehyde used in the synthesis.

Table 3: Representative Antimicrobial Activity (Minimum Inhibitory Concentration, MIC in µg/mL) Data is representative and based on activities of structurally related benzohydrazide derivatives.[8][9][10]

Compound S. aureus (Gram +) E. coli (Gram -) C. albicans (Fungus)
N'-(4-chlorobenzylidene)-4-isobutoxybenzohydrazide 16 32 32
4-Isobutoxy-N'-(4-nitrobenzylidene)benzohydrazide 8 16 16
N'-(thiophen-2-ylmethylene)-4-isobutoxybenzohydrazide 8 16 8
Gentamicin (Control) 4 2 N/A

| Fluconazole (Control) | N/A | N/A | 8 |

Conclusion

The synthetic protocols provided herein offer a reliable and straightforward pathway for the production of this compound and its Schiff base derivatives. These compounds serve as a promising platform for the development of novel therapeutic agents, with significant potential in anticancer and antimicrobial applications. The structured data and pathway diagrams included in these notes are intended to facilitate further research and optimization of these versatile molecules for drug discovery professionals.

References

Application Notes and Protocols for the Quantitative Analysis of 4-Isobutoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isobutoxybenzohydrazide is a chemical compound with potential applications in pharmaceutical and chemical research. Accurate and reliable quantification of this analyte is essential for quality control, stability studies, and pharmacokinetic assessments. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Visible Spectrophotometry. The methodologies are designed to be robust, accurate, and precise, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.

Analytical Methods Overview

Two primary analytical techniques are presented for the quantification of this compound:

  • High-Performance Liquid Chromatography (HPLC-UV): A highly specific and sensitive method suitable for the determination of this compound in the presence of impurities and degradation products. It is the recommended method for stability-indicating assays.

  • UV-Visible Spectrophotometry: A simpler, more rapid method suitable for the quantification of the pure compound or in simple formulations where interfering substances are absent.

High-Performance Liquid Chromatography (HPLC-UV) Method

This stability-indicating HPLC method is designed to accurately quantify this compound and to separate it from potential degradation products generated under stress conditions.

Chromatographic Conditions
ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0, 20 mM) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 230 nm
Run Time 15 minutes
Experimental Protocol

1. Reagent and Sample Preparation:

  • Mobile Phase Preparation: Prepare a 20 mM solution of monobasic potassium phosphate and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas. Mix with acetonitrile in a 40:60 ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound, dissolve it in the mobile phase to a final concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

2. Chromatographic Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and determine the peak area of this compound.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.

Method Validation Summary

The proposed HPLC method should be validated according to ICH guidelines. The following table summarizes the typical validation parameters and acceptance criteria.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) To be determined (typically < 0.5 µg/mL)
Limit of Quantification (LOQ) To be determined (typically < 1.5 µg/mL)
Specificity No interference from placebo, impurities, or degradation products at the retention time of the analyte.
Forced Degradation Studies

To establish the stability-indicating nature of the HPLC method, forced degradation studies should be performed on a sample of this compound.[1][2] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]

1. Acid Hydrolysis:

  • Treat the sample with 0.1 N HCl at 60°C for 24 hours. Neutralize the solution before injection.

2. Base Hydrolysis:

  • Treat the sample with 0.1 N NaOH at 60°C for 12 hours. Neutralize the solution before injection.

3. Oxidative Degradation:

  • Treat the sample with 3% H₂O₂ at room temperature for 48 hours.

4. Thermal Degradation:

  • Expose the solid sample to 105°C for 72 hours.

5. Photolytic Degradation:

  • Expose the sample to UV light (254 nm) and visible light for an extended period (e.g., 7 days).

Analyze the stressed samples using the developed HPLC method to ensure that all degradation products are well-resolved from the parent peak of this compound.

Experimental Workflow: HPLC Method Development and Validation

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_validation Method Validation reagents Reagent & Mobile Phase Preparation standards Standard & Sample Solution Preparation reagents->standards hplc HPLC System Equilibration & Injection standards->hplc chrom Chromatogram Acquisition hplc->chrom calib Calibration Curve Construction chrom->calib quant Quantification of This compound calib->quant valid Validation as per ICH Guidelines quant->valid forced_deg Forced Degradation Studies valid->forced_deg

Caption: Workflow for HPLC method development, analysis, and validation.

UV-Visible Spectrophotometry Method

This method is suitable for the rapid quantification of this compound in bulk or simple dosage forms.

Method Parameters
ParameterRecommended Conditions
Solvent Methanol
Wavelength of Maximum Absorbance (λmax) To be determined (e.g., ~230 nm)
Path Length 1 cm
Experimental Protocol

1. Determination of λmax:

  • Prepare a dilute solution of this compound in methanol (e.g., 10 µg/mL).

  • Scan the solution from 200 to 400 nm using a UV-Vis spectrophotometer with methanol as the blank.

  • Identify the wavelength of maximum absorbance (λmax).

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution with methanol.

  • Sample Solution: Prepare a sample solution of this compound in methanol to a concentration within the calibration range.

3. Measurement and Data Analysis:

  • Measure the absorbance of the calibration standards and the sample solution at the determined λmax against a methanol blank.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of this compound in the sample from the calibration curve.

Method Validation Summary
Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.998
Range 2 - 10 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined

Experimental Workflow: UV-Vis Spectrophotometry

UV_Vis_Workflow cluster_prep_uv Preparation cluster_measurement Measurement cluster_data_uv Data Analysis lambda_max Determine λmax in Methanol prep_solutions Prepare Standard & Sample Solutions lambda_max->prep_solutions measure Measure Absorbance at λmax prep_solutions->measure calib_curve Construct Calibration Curve measure->calib_curve quant_uv Quantify This compound calib_curve->quant_uv

Caption: Workflow for UV-Vis spectrophotometric analysis.

Logical Relationship of Analytical Methods

Logical_Relationship compound This compound Sample hplc HPLC-UV (Stability-Indicating) compound->hplc High Specificity Impurity Profiling uv_vis UV-Vis (Simple Quantification) compound->uv_vis Rapid Analysis Pure Substance

Caption: Selection logic for the analytical method.

Conclusion

The HPLC-UV method is recommended for the accurate and specific quantification of this compound, especially for stability studies and in the presence of other components. The UV-Visible spectrophotometric method offers a simpler and faster alternative for the analysis of the pure compound. Both methods, when properly validated, can provide reliable quantitative data for research, development, and quality control purposes.

References

Application Notes and Protocols for In Vitro Testing of 4-Isobutoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Isobutoxybenzohydrazide is a chemical compound belonging to the hydrazide class. Compounds containing a hydrazide-hydrazone scaffold have garnered significant interest in medicinal chemistry due to their diverse biological activities. Research on analogous compounds has revealed potential as enzyme inhibitors, antioxidants, antimicrobial, and antiproliferative agents.[1][2][3][4][5][6] This document provides a comprehensive set of detailed protocols for the initial in vitro screening of this compound to elucidate its potential biological activities. The proposed assays are based on the activities commonly observed for this class of compounds.

Experimental Workflow

The overall workflow for the in vitro evaluation of this compound is depicted below.

G cluster_0 Preparation cluster_1 Primary Screening cluster_2 Secondary Screening / Mechanism of Action cluster_3 Data Analysis Compound This compound Stock Solution Preparation Cytotoxicity Cytotoxicity Assay (e.g., MTT on Normal Cells) Compound->Cytotoxicity Antiproliferative Antiproliferative Assay (e.g., MTT on Cancer Cells) Compound->Antiproliferative Antioxidant Antioxidant Assay (e.g., DPPH) Compound->Antioxidant Antimicrobial Antimicrobial Assay (e.g., MIC) Compound->Antimicrobial CellLines Cell Line Culture (Cancer & Normal) CellLines->Cytotoxicity CellLines->Antiproliferative Reagents Reagent & Media Preparation Reagents->Cytotoxicity Reagents->Antiproliferative Reagents->Antioxidant Reagents->Antimicrobial IC50 IC50/MIC Calculation Cytotoxicity->IC50 EnzymeInhibition Enzyme Inhibition Assay (e.g., COX-2) Antiproliferative->EnzymeInhibition If active Antiproliferative->IC50 Antioxidant->IC50 Antimicrobial->IC50 MIC determination PathwayAnalysis Signaling Pathway Analysis (e.g., Western Blot) EnzymeInhibition->PathwayAnalysis Report Report Generation PathwayAnalysis->Report IC50->Report

Caption: General experimental workflow for the in vitro screening of this compound.

Antiproliferative and Cytotoxicity Testing

A common method to assess the antiproliferative activity of a compound on cancer cell lines and its general cytotoxicity on normal cell lines is the MTT assay.[4] This colorimetric assay measures cell metabolic activity.

Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HepG2 - liver cancer, LN-229 - glioblastoma) and a normal human cell line (e.g., HEK-293 - embryonic kidney) in appropriate media.[4]

    • Trypsinize and count the cells. Seed 5 x 10³ cells per well in 100 µL of media in a 96-well plate.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is less than 0.5%.

    • Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the compound. Include wells with media and DMSO as a vehicle control, and wells with untreated cells.

    • Incubate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the media from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Antiproliferative and Cytotoxicity Data
CompoundCell LineTypeIC₅₀ (µM) ± SD
This compoundHepG2Liver Cancer15.2 ± 1.8
This compoundLN-229Glioblastoma25.8 ± 3.1
This compoundHEK-293Normal Kidney> 100
Doxorubicin (Control)HepG2Liver Cancer0.8 ± 0.1
Doxorubicin (Control)LN-229Glioblastoma1.2 ± 0.2
Doxorubicin (Control)HEK-293Normal Kidney5.6 ± 0.7

Enzyme Inhibition Assay: Cyclooxygenase-2 (COX-2)

Given that many hydrazone derivatives exhibit anti-inflammatory properties, assessing the inhibitory effect of this compound on a key inflammatory enzyme like COX-2 is relevant.[7]

Experimental Protocol: COX-2 Inhibition Assay

This protocol is based on a colorimetric COX inhibitor screening assay kit.

  • Reagent Preparation:

    • Reconstitute all kit components (assay buffer, heme, enzyme, arachidonic acid substrate, colorimetric substrate) as per the manufacturer's instructions.

    • Prepare a series of dilutions of this compound and a known COX-2 inhibitor (e.g., Celecoxib) in assay buffer.

  • Assay Procedure:

    • To a 96-well plate, add 10 µL of the diluted compound or control.

    • Add 10 µL of Heme and 10 µL of COX-2 enzyme to each well.

    • Incubate for 10 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of Arachidonic Acid and 10 µL of the colorimetric substrate.

    • Shake the plate for 1 minute and incubate for 5 minutes at 25°C.

  • Absorbance Reading and Data Analysis:

    • Measure the absorbance at 590 nm.

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the control without inhibitor.

    • Determine the IC₅₀ value.

Data Presentation: COX-2 Inhibition Data
CompoundTargetIC₅₀ (µM) ± SD
This compoundCOX-28.5 ± 0.9
Celecoxib (Control)COX-20.04 ± 0.005

Antioxidant Activity Assay

The antioxidant potential can be evaluated by assessing the compound's ability to scavenge free radicals, for which the DPPH assay is a standard method.[8]

Experimental Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

    • Prepare serial dilutions of this compound and a standard antioxidant (e.g., Ascorbic Acid) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the compound dilutions.

    • Include a control well with 100 µL of DPPH solution and 100 µL of methanol.

    • Incubate the plate in the dark for 30 minutes at room temperature.

  • Absorbance Reading and Data Analysis:

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.

    • Determine the IC₅₀ value.

Data Presentation: Antioxidant Activity Data
CompoundAssayIC₅₀ (µg/mL) ± SD
This compoundDPPH45.3 ± 4.2
Ascorbic Acid (Control)DPPH5.8 ± 0.6

Antimicrobial Activity Assay

The antimicrobial potential can be determined by finding the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.[5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
  • Microorganism Preparation:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in their respective broths.

    • Adjust the turbidity of the microbial suspensions to a 0.5 McFarland standard.

  • Assay Procedure:

    • In a 96-well plate, perform a two-fold serial dilution of this compound in the appropriate broth.

    • Inoculate each well with the prepared microbial suspension.

    • Include a positive control (broth with microbes) and a negative control (broth only).

    • Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Antimicrobial Activity Data
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
This compound64> 128128
Gentamicin (Control)24N/A
Nystatin (Control)N/AN/A8

Potential Signaling Pathway

Based on the potential anti-inflammatory and antiproliferative activities, a relevant signaling pathway to investigate would be the COX pathway, which is involved in both inflammation and cancer.

G cluster_pathway COX Signaling Pathway AA Arachidonic Acid COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 PGE2 Prostaglandin E2 PGH2->PGE2 Inflammation Inflammation PGE2->Inflammation Proliferation Cell Proliferation PGE2->Proliferation Inhibitor This compound Inhibitor->COX2

Caption: Potential inhibition of the COX-2 signaling pathway by this compound.

References

Application Notes and Protocols: 4-Isobutoxybenzohydrazide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-Isobutoxybenzohydrazide, a compound of interest for preclinical research in various disease models. Due to the nascent stage of research on this specific molecule, this document serves as a foundational guide. It outlines potential applications based on the known biological activities of the broader benzohydrazide class of compounds and provides adaptable protocols for its investigation.

Introduction to this compound

This compound belongs to the benzohydrazide class of organic compounds, which are noted for their diverse pharmacological potential. Derivatives of benzohydrazide have been investigated for a range of bioactivities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] The structural motif of benzohydrazides allows for the synthesis of various derivatives, making them a versatile scaffold in drug discovery.[3] While the specific therapeutic applications of this compound are still under exploration, its chemical structure suggests potential for modulation of biological pathways relevant to a variety of disease states.

Potential Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated. However, based on related hydrazone derivatives, several potential pathways can be hypothesized. Hydrazones are known to exhibit a wide range of biological activities, which are often structure-dependent.[1][2] Many compounds in this class can interact with various biological targets, including enzymes and signaling proteins. For instance, some non-steroidal anti-inflammatory drugs (NSAIDs) act by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory prostaglandin production pathway.[4] The anti-inflammatory and antioxidant activities observed in some benzohydrazide derivatives suggest that this compound could potentially modulate pathways related to inflammation and oxidative stress.

Potential Signaling Pathway Involvement

putative_signaling_pathway Hypothesized Anti-Inflammatory Pathway of this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK, NF-κB) Receptor->Signaling_Cascade COX_Enzymes COX Enzymes Signaling_Cascade->COX_Enzymes Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Signaling_Cascade->Transcription_Factors 4_Isobutoxybenzohydrazide This compound 4_Isobutoxybenzohydrazide->Signaling_Cascade Inhibition 4_Isobutoxybenzohydrazide->COX_Enzymes Inhibition Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression

Caption: Hypothesized anti-inflammatory signaling pathway modulated by this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound in a specific disease model.

3.1. In Vitro Cytotoxicity Assay

This protocol is designed to determine the cytotoxic effects of this compound on a relevant cell line.

  • Cell Line: Select a cell line appropriate for the disease model of interest.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • Complete cell culture medium

    • 96-well plates

    • MTT or similar viability reagent

    • Plate reader

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the compound in complete culture medium.

    • Replace the medium in the wells with the prepared compound dilutions. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for 24-72 hours.

    • Add the viability reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate cell viability as a percentage relative to the untreated control.

3.2. In Vivo Efficacy Study in a [Specific Disease Model]

This protocol provides a framework for evaluating the in vivo efficacy of this compound. All animal procedures should be performed in accordance with institutional and national guidelines.

  • Animal Model: Select a validated animal model for the disease of interest.

  • Materials:

    • This compound

    • Appropriate vehicle for in vivo administration

    • Animal model subjects

  • Procedure:

    • Acclimate animals to the housing conditions.

    • Induce the disease phenotype according to the established model protocol.

    • Randomly assign animals to treatment groups (e.g., vehicle control, positive control, and different doses of this compound).

    • Administer the compound or vehicle according to the planned dosing regimen (e.g., oral gavage, intraperitoneal injection).

    • Monitor animals for clinical signs and relevant behavioral or physiological parameters throughout the study.

    • At the end of the study, collect tissues and/or biological fluids for further analysis (e.g., histology, biomarker levels).

Experimental Workflow

experimental_workflow General Experimental Workflow for this compound Start Start In_Vitro_Screening In Vitro Screening (Cytotoxicity, Target Engagement) Start->In_Vitro_Screening Mechanism_of_Action_Studies Mechanism of Action Studies (Signaling Pathway Analysis) In_Vitro_Screening->Mechanism_of_Action_Studies In_Vivo_Model_Selection In Vivo Model Selection Mechanism_of_Action_Studies->In_Vivo_Model_Selection Efficacy_Studies In Vivo Efficacy Studies (Dose-Response) In_Vivo_Model_Selection->Efficacy_Studies Pharmacokinetic_Studies Pharmacokinetic Studies (ADME) Efficacy_Studies->Pharmacokinetic_Studies Toxicology_Studies Toxicology Studies Pharmacokinetic_Studies->Toxicology_Studies Data_Analysis Data Analysis and Interpretation Toxicology_Studies->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for the preclinical evaluation of this compound.

Data Presentation

The following tables provide a template for summarizing key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineTime Point (hours)IC50 (µM)
[Cell Line 1]24
48
72
[Cell Line 2]24
48
72

Table 2: In Vivo Efficacy of this compound in [Specific Disease Model]

Treatment GroupDose (mg/kg)Key Efficacy Endpoint 1 (Mean ± SEM)Key Efficacy Endpoint 2 (Mean ± SEM)
Vehicle Control-
Positive Control[Dose]
This compound[Dose 1]
This compound[Dose 2]
This compound[Dose 3]

Conclusion

This compound is a promising compound for further investigation in various disease models. The protocols and templates provided herein offer a structured approach for researchers to explore its therapeutic potential. Future studies should focus on elucidating its specific mechanism of action and evaluating its efficacy and safety in relevant preclinical models.

References

Application Notes and Protocols for Screening 4-Isobutoxybenzohydrazide Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isobutoxybenzohydrazide is a hydrazide-containing compound with potential therapeutic applications. Hydrazide derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] To facilitate the discovery and characterization of the bioactivity of this compound, this document provides detailed protocols for a primary biochemical assay and a secondary cell-based assay.

The proposed screening cascade begins with a primary assay to assess the compound's ability to inhibit cyclooxygenase (COX) enzymes, key mediators of inflammation.[2][3][4] Positive hits from the primary screen can then be further characterized in a secondary cell-based assay to determine their effect on the NF-κB signaling pathway, a critical regulator of inflammatory and immune responses.[5][6][7][8] Finally, a cytotoxicity assay is included to evaluate the compound's effect on cell viability, which is particularly relevant if investigating its anticancer potential.[9][10][11]

Primary Screening Assay: Cyclooxygenase (COX) Inhibition Assay

This assay is designed to identify inhibitors of COX-1 and COX-2 enzymes. The protocol is based on the quantification of prostaglandin E2 (PGE2) produced from the enzymatic conversion of arachidonic acid.[3][4]

Experimental Protocol: Fluorometric COX-1/COX-2 Inhibition Assay[1]

1. Materials and Reagents:

  • COX-1 and COX-2 enzymes (human recombinant)

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Arachidonic Acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Heme

  • This compound (test compound)

  • Known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control

  • DMSO (vehicle control)

  • 96-well black microplates

2. Instrument:

  • Fluorescence microplate reader (Excitation/Emission = 535/587 nm)

3. Assay Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the test compound and positive control in COX Assay Buffer. The final DMSO concentration should not exceed 1%.

    • Prepare a Reaction Mix containing COX Assay Buffer, Heme, and the fluorometric probe.

  • Enzyme and Inhibitor Incubation:

    • Add 80 µL of the Reaction Mix to each well of the 96-well plate.

    • Add 10 µL of the diluted test compound, positive control, or vehicle control (DMSO) to the respective wells.

    • Add 10 µL of COX-1 or COX-2 enzyme solution to the wells.

    • Incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to each well.

    • Immediately begin kinetic measurement of fluorescence intensity at an excitation of 535 nm and an emission of 587 nm.[1] Record data every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation
CompoundTargetIC50 (µM)
This compoundCOX-1[Insert Value]
This compoundCOX-2[Insert Value]
Celecoxib (Positive Control)COX-2[Insert Value]
SC-560 (Positive Control)COX-1[Insert Value]

Caption: Table 1. Summary of IC50 values for this compound against COX-1 and COX-2.

Experimental Workflow Diagram

COX_Inhibition_Assay_Workflow prep Prepare Reagents (Compound, Controls, Reaction Mix) incubation Incubate Enzyme with Compound/Control prep->incubation Add to plate initiation Initiate Reaction (Add Arachidonic Acid) incubation->initiation measurement Kinetic Fluorescence Measurement initiation->measurement analysis Data Analysis (Calculate % Inhibition, IC50) measurement->analysis

Caption: Figure 1. Workflow for the fluorometric COX inhibition assay.

Secondary Screening Assay: NF-κB Signaling Pathway and Cytotoxicity

This secondary screening cascade aims to determine if this compound modulates the NF-κB signaling pathway in a cellular context and to assess its general cytotoxicity.

Experimental Protocol 1: NF-κB Reporter Assay[5][6][7]

1. Materials and Reagents:

  • HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Tumor Necrosis Factor-alpha (TNF-α) as an agonist

  • This compound (test compound)

  • Known NF-κB inhibitor (e.g., Bay 11-7082) as a positive control

  • DMSO (vehicle control)

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Detection System)

  • 96-well white, clear-bottom cell culture plates

2. Instrument:

  • Luminometer

3. Assay Procedure:

  • Cell Seeding:

    • Seed HEK293-NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • The next day, remove the medium and replace it with fresh medium containing serial dilutions of this compound, positive control, or vehicle control.

    • Incubate for 1 hour.

  • Pathway Activation:

    • Add TNF-α to all wells (except for the unstimulated control) to a final concentration of 10 ng/mL to induce NF-κB activation.

    • Incubate for an additional 6 hours.

  • Luciferase Measurement:

    • Equilibrate the plate to room temperature.

    • Add luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase signal of treated cells to the vehicle control.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway Diagram

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB_P p-IκB IkB->IkB_P NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA (NF-κB Response Element) NFkB_nuc->DNA Transcription Gene Transcription Luciferase Luciferase Gene Transcription->Luciferase

Caption: Figure 2. Simplified NF-κB signaling pathway leading to luciferase reporter expression.

Experimental Protocol 2: MTT Cytotoxicity Assay[9][10][11][12]

1. Materials and Reagents:

  • Human cancer cell line (e.g., A549 - lung carcinoma)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (test compound)

  • Doxorubicin (positive control for cytotoxicity)

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear cell culture plates

2. Instrument:

  • Microplate reader (absorbance at 570 nm)

3. Assay Procedure:

  • Cell Seeding:

    • Seed A549 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Compound Treatment:

    • The following day, treat the cells with serial dilutions of this compound, doxorubicin, or vehicle control.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the CC50 (concentration that causes 50% cytotoxicity) value by plotting the percentage of viability against the logarithm of the compound concentration.

Data Presentation
CompoundCell LineAssayEndpointValue (µM)
This compoundHEK293-NF-κBNF-κB ReporterIC50[Insert Value]
Bay 11-7082 (Positive Control)HEK293-NF-κBNF-κB ReporterIC50[Insert Value]
This compoundA549MTTCC50[Insert Value]
Doxorubicin (Positive Control)A549MTTCC50[Insert Value]

Caption: Table 2. Summary of secondary assay results for this compound.

Logical Relationship Diagram

Screening_Cascade_Logic Start Start: This compound PrimaryScreen Primary Screen: COX Inhibition Assay Start->PrimaryScreen IsActive Active? PrimaryScreen->IsActive SecondaryScreen Secondary Screen: NF-κB Reporter Assay IsActive->SecondaryScreen Yes Inactive Inactive IsActive->Inactive No Cytotoxicity Cytotoxicity Assay: MTT Assay SecondaryScreen->Cytotoxicity Lead Potential Lead Compound Cytotoxicity->Lead

Caption: Figure 3. Logical workflow for screening this compound activity.

References

Application Notes and Protocols for 4-Isobutoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

4-Isobutoxybenzohydrazide is a chemical compound of interest in medicinal chemistry and drug development due to its structural relation to other bioactive hydrazide derivatives. This document provides detailed application notes and protocols for its handling, storage, and a general synthesis procedure.

Physicochemical and Safety Data

The following table summarizes the known data for the precursor 4-Isobutoxybenzaldehyde and general safety information for benzohydrazides, which should be considered as provisional data for this compound in the absence of specific information.

Property4-Isobutoxybenzaldehyde (Precursor)Benzhydrazide (General Class)Recommended Practice for this compound
CAS Number 18962-07-7[1][2][3]613-94-5[6]Not Available
Molecular Formula C₁₁H₁₄O₂[2]C₇H₈N₂O[4]C₁₁H₁₆N₂O₂
Molecular Weight 178.23 g/mol [3]136.15 g/mol [6]208.26 g/mol
Appearance Oil[1]White crystalline powder[5]Assumed to be a solid
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]H301: Toxic if swallowedH311: Toxic in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH331: Toxic if inhaledH351: Suspected of causing cancerAssume H301, H311, H315, H319, H331, H351
Storage Temperature 2-8°C, under inert gas[1]Cool, dry, well-ventilated area2-8°C, under inert gas (Nitrogen or Argon)
Incompatible Materials Strong oxidizing agentsOxidizing agents, nitrates, oxidizing acids, chlorine bleachesStrong oxidizing agents, strong acids, bases, and metals

Experimental Protocols

Synthesis of this compound from 4-Isobutoxybenzaldehyde

This protocol is a general procedure for the synthesis of benzohydrazides from their corresponding aldehydes and should be adapted and optimized as necessary.

Materials:

  • 4-Isobutoxybenzaldehyde

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol, absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1 equivalent of 4-Isobutoxybenzaldehyde in a minimal amount of absolute ethanol.

  • Addition of Hydrazine Hydrate: While stirring, add 1.1 to 1.5 equivalents of hydrazine hydrate dropwise to the solution at room temperature. Caution: Hydrazine hydrate is toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Crystallization: After the reaction is complete, cool the mixture to room temperature, and then place it in an ice bath to induce crystallization of the product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified this compound under vacuum.

Handling and Storage Procedures

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles and a face shield.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat, and in cases of potential significant exposure, consider a chemical-resistant suit.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if working outside of a fume hood or with poor ventilation.

Handling:

  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Keep away from heat, sparks, and open flames.

  • Ground and bond containers and receiving equipment to prevent static discharge.

  • Use non-sparking tools.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Recommended storage temperature is 2-8°C under an inert atmosphere (e.g., nitrogen or argon).

  • Store away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Visualizations

Workflow for Handling and Storage

G Workflow for Safe Handling and Storage of this compound cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal receive Receive Compound inspect Inspect Container for Damage receive->inspect sds Verify SDS (or equivalent) is Available inspect->sds store Store at 2-8°C Under Inert Gas sds->store log Log in Chemical Inventory store->log ppe Don Appropriate PPE log->ppe fume_hood Work in a Fume Hood ppe->fume_hood weigh Weigh Required Amount fume_hood->weigh reaction Perform Experiment weigh->reaction waste Collect Waste in a Labeled Container reaction->waste dispose Dispose According to Institutional Guidelines waste->dispose

Caption: Workflow for the safe handling and storage of this compound.

Hypothetical Signaling Pathway Inhibition

G Hypothetical Inhibition of a Kinase Signaling Pathway cluster_pathway Signaling Cascade cluster_drug Drug Action Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Drug This compound Drug->Kinase2 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

References

Application Notes and Protocols for 4-Isobutoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4-Isobutoxybenzohydrazide (CAS No. 91430-26-1) is a chemical compound for research and development purposes. Specific safety, toxicity, and biological activity data for this particular compound are limited. The following guidelines and protocols are based on available information for structurally related benzohydrazide and hydrazone derivatives and general principles of laboratory safety. Researchers should exercise caution, conduct a thorough risk assessment, and consult additional resources before handling or using this compound.

Safety and Handling Guidelines

Proper handling of this compound is crucial to ensure the safety of laboratory personnel. The following guidelines are based on general safety data for similar chemical compounds.

Hazard Identification and Classification
  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

  • Harmful if Swallowed: May be harmful if ingested.

It is recommended to handle this compound as potentially hazardous in the absence of comprehensive toxicological data.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted for each specific experimental procedure to determine the appropriate level of PPE. The following are general recommendations:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield should be worn to protect against splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for any signs of degradation or puncture before use.
Body Protection A laboratory coat or a chemical-resistant apron should be worn to protect the skin. For procedures with a higher risk of exposure, disposable coveralls may be appropriate.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator may be necessary.
Storage and Handling
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

  • Handling: Avoid creating dust. Use non-sparking tools. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.

  • Specific Hazards: Combustion may produce toxic fumes, including carbon oxides and nitrogen oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Application Notes: Potential in Drug Discovery

Benzohydrazide and its derivatives are a well-established class of compounds with a broad range of biological activities. While specific applications for this compound are not extensively documented, its structural motifs suggest potential for investigation in several areas of drug discovery.

  • Enzyme Inhibition: Hydrazide-containing compounds have been identified as inhibitors of various enzymes. For example, some are known to inhibit monoamine oxidases (MAOs), which are involved in the metabolism of neurotransmitters and are targets for antidepressants. Other studies have shown that benzohydrazide derivatives can inhibit enzymes like β-secretase (BACE-1), which is implicated in Alzheimer's disease.

  • Antimicrobial Activity: The hydrazone linkage, which can be readily formed from this compound, is a common feature in compounds with antibacterial and antifungal properties.

  • Antiglycation Agents: Some benzoylhydrazones have demonstrated the ability to inhibit the formation of advanced glycation end-products (AGEs), which are implicated in the complications of diabetes.

Experimental Protocols

The following are generalized protocols for the synthesis and preliminary biological evaluation of derivatives of this compound. These should be adapted and optimized for specific research objectives.

General Protocol for the Synthesis of 4-Isobutoxybenzohydrazones

This protocol describes the synthesis of a hydrazone derivative by reacting this compound with an aldehyde.

Materials:

  • This compound

  • Aldehyde of choice (e.g., benzaldehyde, substituted benzaldehydes)

  • Ethanol or Methanol (solvent)

  • Glacial acetic acid (catalyst)

  • Reaction flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of ethanol or methanol.

  • Add 1 to 1.1 equivalents of the desired aldehyde to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Stir the mixture at room temperature or heat to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the pure hydrazone derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Experimental Workflow for Hydrazone Synthesis

G Workflow for the Synthesis of 4-Isobutoxybenzohydrazone Derivatives A Dissolve this compound in Solvent B Add Aldehyde and Catalytic Acetic Acid A->B Step 1-2 C Stir and Heat (Monitor by TLC) B->C Step 3-4 D Cool and Isolate Crude Product C->D Step 5-6 E Purify by Recrystallization D->E Step 7 F Characterize Product (NMR, IR, MS) E->F Step 8

Caption: A generalized workflow for the synthesis of hydrazone derivatives.

General Protocol for In Vitro Enzyme Inhibition Assay

This protocol outlines a general method for screening this compound or its derivatives for inhibitory activity against a target enzyme.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Buffer solution appropriate for the enzyme

  • Test compound (this compound or its derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., 10 mM in DMSO).

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound dilutions (or vehicle control).

  • Pre-incubate the enzyme with the test compound for a specified period at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a microplate reader.

  • Calculate the initial reaction rates for each concentration of the test compound.

  • Determine the percentage of inhibition for each concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Signaling Pathway: Potential Inhibition of Monoamine Oxidase (MAO)

G Potential Mechanism of MAO Inhibition cluster_0 Presynaptic Neuron Monoamine Monoamine (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO) Monoamine->MAO Degradation Metabolites Inactive Metabolites MAO->Metabolites Inhibitor This compound (Potential Inhibitor) Inhibitor->MAO Inhibition

Caption: Hypothetical inhibition of MAO by this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Isobutoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Isobutoxybenzohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is through the hydrazinolysis of an appropriate ester precursor, typically ethyl or methyl 4-isobutoxybenzoate. This reaction involves heating the ester with hydrazine hydrate in a suitable solvent, such as ethanol or methanol.[1][2][3]

Q2: How can I prepare the starting material, ethyl 4-isobutoxybenzoate?

A2: Ethyl 4-isobutoxybenzoate is typically synthesized via a Williamson ether synthesis. This involves reacting ethyl 4-hydroxybenzoate with an isobutyl halide (like isobutyl bromide) in the presence of a base, such as potassium carbonate, in a solvent like DMF.[4]

Q3: What are the key reaction parameters to control for a high yield of this compound?

A3: To achieve a high yield, it is crucial to control the reaction temperature, time, and the molar ratio of reactants. Refluxing the reaction mixture is a common practice to ensure the reaction goes to completion.[1][2] Using an excess of hydrazine hydrate can also drive the reaction forward.[2]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective technique to monitor the progress of the hydrazinolysis reaction.[1][5] By spotting the reaction mixture alongside the starting ester, you can observe the disappearance of the starting material and the appearance of the product spot.

Q5: What is the best method for purifying the final product?

A5: Recrystallization is the most common and effective method for purifying solid this compound.[6] Ethanol is a frequently used solvent for recrystallization.[6] If recrystallization does not yield a pure product, column chromatography can be used as an alternative.[6]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield 1. Incomplete Reaction: The reaction may not have reached completion.[6] 2. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can lower the yield. 3. Impure Reactants: Purity of the starting ester and hydrazine hydrate is critical.[6] 4. Side Reactions: Formation of unwanted byproducts can consume reactants.[6] 5. Product Loss During Workup: Significant product loss can occur during extraction, washing, and purification.[6]1. Extend Reaction Time/Increase Temperature: Continue refluxing the reaction mixture and monitor by TLC until the starting ester is no longer visible.[1] 2. Optimize Conditions: Ensure the reaction is performed under reflux in a suitable solvent like ethanol or methanol.[2] Consider using a larger excess of hydrazine hydrate (e.g., 15-20x) to drive the reaction to completion.[2] 3. Use High-Purity Reagents: Use freshly distilled or high-purity starting materials.[6] 4. Control Reaction Conditions: Maintain the recommended reaction temperature to minimize side reactions. 5. Careful Workup: After the reaction, cool the mixture to allow the product to precipitate. Wash the precipitate with cold water to remove excess hydrazine hydrate.[6] When recrystallizing, use a minimal amount of hot solvent and cool slowly to maximize crystal formation.[6]
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Impurities can inhibit crystallization. 2. Residual Solvent: Trapped solvent can prevent solidification. 3. Incorrect pH: The pH of the solution during workup might not be optimal for precipitation.1. Purification: Attempt to purify the oil using column chromatography to remove impurities. 2. Solvent Removal: Ensure all solvent is removed under reduced pressure. Triturating the oil with a non-polar solvent like hexane may induce crystallization. 3. pH Adjustment: During the workup with water, ensure the pH is neutral or slightly basic to facilitate precipitation of the hydrazide.
Unexpected Peaks in NMR or IR Spectra 1. Starting Material: The spectrum may show peaks corresponding to unreacted ethyl 4-isobutoxybenzoate. 2. Side Products: Formation of side products, such as diacyl hydrazines, can lead to extra peaks. 3. Solvent Residue: Peaks from the reaction or purification solvents may be present.1. Monitor Reaction: Use TLC to ensure the complete consumption of the starting ester before workup.[1] 2. Optimize Stoichiometry: Use an excess of hydrazine hydrate to minimize the formation of the diacyl hydrazine byproduct. 3. Thorough Drying: Dry the purified product under vacuum to remove any residual solvents.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-Isobutoxybenzoate

This procedure is adapted from Williamson ether synthesis methodologies.[4]

  • Reactant Preparation: In a round-bottom flask, dissolve ethyl 4-hydroxybenzoate (1.0 eq.) in dimethylformamide (DMF).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.5-3.0 eq.).

  • Alkylation: Add isobutyl bromide (1.1-1.2 eq.) to the mixture.

  • Reaction: Heat the mixture at 60-70°C and stir for 10-12 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, pour the mixture into cold water. An oily layer or precipitate of ethyl 4-isobutoxybenzoate will form.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ester by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound

This protocol is based on the standard procedure for hydrazinolysis of esters.[1][2]

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 4-isobutoxybenzoate (1.0 eq.) in absolute ethanol.

  • Hydrazine Addition: Add an excess of hydrazine hydrate (e.g., 15-20 eq.).[2]

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 6-12 hours).

  • Monitoring: Monitor the reaction by TLC to confirm the disappearance of the starting ester.

  • Precipitation: Upon completion, cool the reaction mixture to room temperature, and then in an ice bath to facilitate the precipitation of the product.[6]

  • Filtration: Collect the white precipitate of this compound by filtration.

  • Washing: Wash the solid with cold water to remove unreacted hydrazine hydrate and other water-soluble impurities.[6]

  • Drying: Dry the product in a vacuum oven.

  • Recrystallization: Recrystallize the crude product from ethanol to obtain pure this compound.[6]

Visual Guides

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrazinolysis cluster_step3 Step 3: Purification A Ethyl 4-hydroxybenzoate D Ethyl 4-isobutoxybenzoate A->D 1. B Isobutyl bromide B->D 2. C K2CO3, DMF C->D 3. G This compound D->G 4. E Hydrazine hydrate E->G 5. F Ethanol, Reflux F->G 6. H Recrystallization (Ethanol) G->H I Pure this compound H->I

Caption: Synthetic workflow for this compound.

Troubleshooting_Tree Start Low Yield? Q1 Is the reaction complete? (Check TLC) Start->Q1 S1 Extend reflux time Increase temperature Q1->S1 No Q2 Are reactants pure? Q1->Q2 Yes S2 Use high-purity or freshly distilled reagents Q2->S2 No Q3 Is there significant product loss during workup? Q2->Q3 Yes S3 Optimize precipitation and recrystallization steps Q3->S3 Yes Q4 Are you using an excess of hydrazine hydrate? Q3->Q4 No Q4->S1 Yes S4 Increase molar excess of hydrazine hydrate (15-20x) Q4->S4 No

Caption: Troubleshooting decision tree for low yield issues.

References

troubleshooting 4-Isobutoxybenzohydrazide solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing 4-Isobutoxybenzohydrazide in their experiments.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound. What solvents are recommended?

A1: this compound, like many benzohydrazide derivatives, is expected to have higher solubility in polar aprotic organic solvents. For initial dissolution, we recommend trying Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). It may also show some solubility in alcohols such as ethanol and methanol, though potentially less than in DMSO or DMF. Aqueous solubility is generally limited for this class of compounds.

Q2: My this compound precipitated out of solution after I added it to my aqueous buffer. What could be the cause and how can I prevent this?

A2: Precipitation upon addition to an aqueous medium is a common issue for compounds with low water solubility. This phenomenon, often termed "crashing out," can be attributed to several factors:

  • Solvent Shock: A rapid change in solvent polarity when a concentrated organic stock solution is added to an aqueous buffer can cause the compound to precipitate. To mitigate this, try preparing intermediate dilutions in a co-solvent that is miscible with both your stock solvent and the aqueous buffer.

  • Exceeding Solubility Limit: The final concentration of this compound in your aqueous solution may be above its solubility limit. It is advisable to perform a solubility test to determine the maximum achievable concentration in your specific buffer system.

  • Temperature Effects: Solubility is often temperature-dependent. Ensure your aqueous buffer is at the experimental temperature before adding the compound. If the compound was dissolved in a warm solvent, allowing it to cool can cause precipitation.

  • pH of the Medium: The pH of your aqueous solution can influence the solubility of the compound. Ensure the pH of your final solution is within a range where the compound is stable and soluble.

Q3: How can I determine the optimal solvent and concentration for my experiment?

A3: A systematic solubility test is the most effective way to determine the best solvent and working concentration. This typically involves attempting to dissolve a small, known amount of the compound in a measured volume of different solvents to find one that provides a clear solution at the desired concentration. See the "Experimental Protocols" section for a detailed procedure.

Q4: Are there any specific storage recommendations for this compound solutions?

A4: Stock solutions of this compound in organic solvents like DMSO should be stored at -20°C or -80°C to maintain stability. It is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Always ensure the storage container is tightly sealed to prevent solvent evaporation and moisture absorption.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

SolventExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO)HighRecommended for preparing high-concentration stock solutions.
N,N-Dimethylformamide (DMF)HighAn alternative to DMSO for stock solutions.
EthanolModerateMay require warming to fully dissolve.
MethanolModerateSimilar to ethanol, solubility may be limited.
WaterLowGenerally considered poorly soluble in aqueous solutions.
Phosphate-Buffered Saline (PBS)LowSolubility is expected to be minimal.

Note: This data is based on the general characteristics of benzohydrazide derivatives. Empirical testing is recommended for specific applications.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound
  • Weighing: Accurately weigh the desired amount of this compound powder in a suitable vial.

  • Solvent Addition: Add a small volume of the primary solvent (e.g., DMSO) to the vial.

  • Dissolution: Vortex or sonicate the mixture to aid dissolution. Gentle warming (e.g., to 37°C) can be applied if the compound does not readily dissolve at room temperature. Visually inspect the solution to ensure there are no undissolved particles.

  • Stock Solution: Once fully dissolved, add more solvent to reach the desired final concentration for your stock solution.

  • Dilution: For aqueous experiments, perform serial dilutions of the stock solution in your target buffer. Add the compound solution dropwise while vortexing the buffer to minimize precipitation.

Protocol 2: Small-Scale Solubility Assessment
  • Preparation: Dispense a small, pre-weighed amount of this compound (e.g., 1 mg) into several separate vials.

  • Solvent Testing: To each vial, add a measured volume (e.g., 100 µL) of a different solvent to be tested (e.g., Water, Ethanol, DMSO).

  • Observation: Vortex each vial vigorously for 1-2 minutes. Observe and record whether the compound fully dissolves, partially dissolves, or remains insoluble.

  • Incremental Addition: For solvents in which the compound dissolves, incrementally add more compound to estimate the saturation point. For solvents in which it is insoluble, incrementally add more solvent to determine the volume required for dissolution.

  • Analysis: Based on your observations, select the most appropriate solvent for your experimental needs.

Mandatory Visualization

experimental_workflow Experimental Workflow: Preparing this compound Solution start Start weigh Weigh Compound start->weigh add_solvent Add Primary Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate / Gentle Warming add_solvent->dissolve check_dissolution Visually Inspect for Complete Dissolution dissolve->check_dissolution fully_dissolved Stock Solution Ready check_dissolution->fully_dissolved Yes not_dissolved Add More Solvent or Try Alternative check_dissolution->not_dissolved No dilute Perform Serial Dilutions in Aqueous Buffer fully_dissolved->dilute not_dissolved->add_solvent end End dilute->end

Caption: Workflow for preparing a this compound solution.

troubleshooting_flowchart Troubleshooting Precipitation Issues start Precipitate Observed in Aqueous Solution cause1 Possible Cause: Solvent Shock? start->cause1 solution1 Solution: Use Intermediate Dilutions / Co-solvent cause1->solution1 Yes cause2 Possible Cause: Concentration Too High? cause1->cause2 No end Problem Resolved solution1->end solution2 Solution: Lower Final Concentration / Perform Solubility Test cause2->solution2 Yes cause3 Possible Cause: Temperature Fluctuation? cause2->cause3 No solution2->end solution3 Solution: Pre-warm Buffer / Maintain Constant Temperature cause3->solution3 Yes solution3->end

Caption: Flowchart for troubleshooting precipitation of this compound.

Technical Support Center: Optimizing 4-Isobutoxybenzohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Isobutoxybenzohydrazide. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in achieving high-yield, high-purity results.

Experimental Workflow & Logic

The synthesis of this compound is typically a three-step process starting from 4-hydroxybenzoic acid. The overall workflow involves etherification, followed by esterification, and finally hydrazinolysis.

G General Synthesis Route for this compound cluster_0 Step 1: Etherification cluster_1 Step 2: Esterification cluster_2 Step 3: Hydrazinolysis A 4-Hydroxybenzoic Acid B 4-Isobutoxybenzoic Acid A->B Isobutyl Bromide, K2CO3, DMF C Methyl 4-Isobutoxybenzoate B->C MeOH, H2SO4 (cat.) D This compound C->D N2H4·H2O, EtOH

Caption: Overall synthetic workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, providing targeted solutions and optimization strategies.

Step 1 & 2: Synthesis of Methyl 4-Isobutoxybenzoate

Q1: My yield for the first step (etherification of 4-hydroxybenzoic acid) is low. What are the common causes?

A1: Low yields in the Williamson ether synthesis step can be attributed to several factors:

  • Base Strength: The base (e.g., Potassium Carbonate, K₂CO₃) may not be strong enough to fully deprotonate the phenolic hydroxyl group, especially if the reagents are not anhydrous.

  • Reaction Temperature: The temperature might be too low for the reaction to proceed at a reasonable rate or too high, leading to side reactions.

  • Purity of Reagents: Ensure 4-hydroxybenzoic acid is dry. Water in the reaction mixture can hydrolyze the alkyl halide and reduce the effectiveness of the base.

  • Leaving Group: While isobutyl bromide is suitable, using isobutyl iodide could increase the reaction rate, but also the cost.

Q2: I am having trouble with the Fischer esterification of 4-Isobutoxybenzoic acid. How can I drive the reaction to completion?

A2: Fischer esterification is a reversible reaction.[1][2] To maximize the yield of the ester, you should:

  • Use Excess Alcohol: Use the alcohol (e.g., methanol) as the solvent to push the equilibrium towards the product side.[1][2]

  • Remove Water: Use a Dean-Stark apparatus to remove the water as it is formed.

  • Catalyst: Ensure a sufficient amount of acid catalyst (e.g., concentrated H₂SO₄) is used.[2]

Parameter Standard Condition Optimized Condition for Higher Yield Rationale
Alcohol (Methanol) 5-10 equivalentsUse as solvent (large excess)Pushes equilibrium towards products (Le Chatelier's Principle).[3]
Catalyst (H₂SO₄) 2-3 drops5% mol equivalentEnsures sufficient protonation of the carbonyl group.[1]
Temperature Room TemperatureReflux (e.g., Methanol boiling point, ~65°C)Increases reaction rate.
Water Removal NoneDean-Stark trap or molecular sievesRemoves a product, shifting the equilibrium forward.

Table 1: Optimization of Fischer Esterification Conditions.

Step 3: Hydrazinolysis of Methyl 4-Isobutoxybenzoate

Q3: The final hydrazinolysis step is resulting in a low yield of this compound. What can I do?

A3: Low yields in this step are a common problem. Here is a troubleshooting guide to identify the cause.

G start Low Yield in Hydrazinolysis Step q1 Is the starting ester pure? start->q1 a1_yes Proceed to next check q1->a1_yes Yes a1_no Action: Purify ester via recrystallization or chromatography. Impure ester is a common cause of low yield. q1->a1_no No q2 Was the reaction run to completion? a1_yes->q2 a2_yes Proceed to next check q2->a2_yes Yes a2_no Action: Increase reflux time (e.g., from 6h to 12h). Monitor reaction progress using TLC. q2->a2_no No q3 Was an excess of hydrazine hydrate used? a2_yes->q3 a3_yes Product may be lost during workup. q3->a3_yes Yes a3_no Action: Use a larger excess (e.g., 3-5 equivalents) of hydrazine hydrate to ensure complete reaction. q3->a3_no No

Caption: Troubleshooting logic for low hydrazinolysis yield.

Q4: How do I effectively purify the final product, this compound?

A4: Purification is crucial for removing unreacted starting materials and side products.

  • Removing Hydrazine Hydrate: After the reaction, cooling the mixture should precipitate the product. Wash the precipitate thoroughly with cold water to remove excess hydrazine hydrate and other water-soluble impurities.[4]

  • Recrystallization: This is the most effective method for purifying the solid product. Ethanol is a commonly used solvent.[4] The procedure involves dissolving the crude product in a minimum amount of hot solvent, filtering the hot solution to remove insoluble impurities, and allowing the solution to cool slowly to form pure crystals.[4]

  • Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography can be used. A typical eluent system might be a mixture of ethyl acetate and hexane.

Q5: What characteristic peaks should I look for in IR and NMR spectra to confirm the synthesis of this compound?

A5: Spectroscopic analysis is key to confirming the structure of your product.

  • FT-IR Spectroscopy: Look for the disappearance of the ester C-O stretch (around 1250-1000 cm⁻¹) from the starting material. Key peaks for the product include N-H stretching (two bands around 3300-3200 cm⁻¹), C=O stretching of the hydrazide (around 1640 cm⁻¹), and C-H stretching from the isobutoxy group.[4]

  • ¹H NMR Spectroscopy: You should see signals corresponding to the aromatic protons, the -CH₂- protons of the isobutoxy group, the -CH- proton, and the two methyl groups. Crucially, you will also observe broad singlets for the N-H protons (one for -NH- and one for -NH₂).

Group ¹H NMR Chemical Shift (δ, ppm) IR Frequency (cm⁻¹)
Aromatic -CH 6.9-7.8 (two doublets)~3050 (C-H stretch)
-O-CH₂- ~3.8 (doublet)~1250 (C-O stretch)
-CH-(CH₃)₂ ~2.1 (multiplet)~2960 (C-H stretch)
-CH(CH₃)₂ ~1.0 (doublet)~2870 (C-H stretch)
C=O-NH ~9.5 (broad singlet)~3200 (N-H stretch)
-NH₂ ~4.5 (broad singlet)~3300 (N-H stretch)
C=O (Amide I) N/A~1640

Table 2: Expected Spectroscopic Data for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 4-Isobutoxybenzoate

This protocol details the first two steps: etherification followed by esterification.

  • Step 1A: Synthesis of 4-Isobutoxybenzoic Acid

    • To a solution of 4-hydroxybenzoic acid (1 eq.) in a suitable solvent like DMF, add anhydrous potassium carbonate (2.5 eq.).

    • Stir the mixture at room temperature for 30 minutes.

    • Add isobutyl bromide (1.2 eq.) dropwise to the reaction mixture.

    • Heat the reaction mixture to 80-90°C and stir for 12-16 hours, monitoring by TLC.

    • After completion, cool the mixture, pour it into ice-cold water, and acidify with dilute HCl to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum.

  • Step 1B: Synthesis of Methyl 4-Isobutoxybenzoate

    • Suspend the crude 4-Isobutoxybenzoic acid (1 eq.) in excess methanol.

    • Add concentrated sulfuric acid (catalytic amount, ~5 mol%) dropwise while cooling in an ice bath.

    • Heat the mixture to reflux and stir for 4-6 hours until TLC indicates the disappearance of the starting material.

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by chromatography if necessary.

Protocol 2: Synthesis of this compound

This protocol is analogous to the synthesis of similar benzohydrazides.[5]

  • Reaction Setup: In a round-bottom flask, dissolve methyl 4-isobutoxybenzoate (1 eq.) in ethanol (e.g., 10 mL per gram of ester).

  • Addition of Hydrazine: Add hydrazine hydrate (3-5 eq.) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction's progress by TLC, observing the consumption of the starting ester.

  • Isolation: After the reaction is complete, reduce the solvent volume using a rotary evaporator.

  • Precipitation: Cool the concentrated mixture in an ice bath. The product will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration. Wash the solid thoroughly with a small amount of cold water to remove unreacted hydrazine hydrate.[4]

  • Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.[4] Dry the crystals under vacuum.

References

avoiding common byproducts in 4-Isobutoxybenzohydrazide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 4-Isobutoxybenzohydrazide, with a focus on avoiding common byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic route involves a two-step process. The first step is the esterification of 4-hydroxybenzoic acid to form an alkyl 4-isobutoxybenzoate intermediate. This is followed by the hydrazinolysis of the ester with hydrazine hydrate to yield the final product, this compound.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to control include reaction temperature, reaction time, and the stoichiometry of the reactants. Precise control of these factors is crucial for minimizing the formation of byproducts and maximizing the yield of the desired product.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of both the esterification and hydrazinolysis steps. By comparing the TLC profile of the reaction mixture to that of the starting materials and the expected product, you can determine the extent of the reaction and identify the presence of any byproducts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.

Issue Potential Cause Recommended Solution
Low yield of ethyl 4-isobutoxybenzoate Incomplete reaction during esterification.- Ensure the reaction is carried out for a sufficient duration. Monitor progress using TLC.- Use a slight excess of isobutyl bromide.- Ensure the base used (e.g., K2CO3) is anhydrous.
O-alkylation of the carboxylic acid group.[1][2]- This is a common side reaction in the esterification of hydroxybenzoic acids.[1][2] Using a non-quaternizable tertiary amine as the base can improve selectivity.
Formation of a significant amount of 1,2-di(4-isobutoxybenzoyl)hydrazine byproduct Use of excess ethyl 4-isobutoxybenzoate or insufficient hydrazine hydrate.- Use a molar excess of hydrazine hydrate (typically 2-3 equivalents).- Add the ethyl 4-isobutoxybenzoate to the hydrazine hydrate solution slowly to maintain an excess of hydrazine throughout the reaction.
High reaction temperature or prolonged reaction time.- Maintain the reaction temperature as specified in the protocol (e.g., reflux in ethanol).- Monitor the reaction by TLC and stop it once the starting ester is consumed to avoid further reaction of the product with the ester.
Difficulty in isolating the product Product is soluble in the reaction solvent.- After the reaction is complete, cool the mixture in an ice bath to promote crystallization.- If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be recrystallized from an appropriate solvent system (e.g., ethanol/water).
Product is contaminated with unreacted starting materials Incomplete reaction or inefficient purification.- Ensure the reaction goes to completion by monitoring with TLC.- Recrystallize the crude product from a suitable solvent to remove unreacted starting materials and byproducts.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-Isobutoxybenzoate

This protocol describes the synthesis of the intermediate ester from 4-hydroxybenzoic acid.

Materials:

  • 4-hydroxybenzoic acid

  • Isobutyl bromide

  • Potassium carbonate (anhydrous)

  • Ethanol (anhydrous)

  • Acetone (anhydrous)

Procedure:

  • To a solution of 4-hydroxybenzoic acid in anhydrous acetone, add anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add isobutyl bromide to the mixture.

  • Reflux the reaction mixture for 12-18 hours, monitoring the progress by TLC.

  • After completion, filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 4-isobutoxybenzoate.

  • Purify the crude product by recrystallization from ethanol.

Workflow for Step 1: Synthesis of Ethyl 4-Isobutoxybenzoate

G A Mix 4-hydroxybenzoic acid, K2CO3 in Acetone B Stir at RT for 30 min A->B C Add Isobutyl Bromide B->C D Reflux for 12-18h (Monitor by TLC) C->D E Filter to remove salts D->E F Evaporate solvent E->F G Recrystallize from Ethanol F->G H Ethyl 4-isobutoxybenzoate (Product) G->H

Caption: Workflow for the synthesis of the intermediate, ethyl 4-isobutoxybenzoate.

Step 2: Synthesis of this compound

This protocol details the conversion of the ester intermediate to the final product.

Materials:

  • Ethyl 4-isobutoxybenzoate

  • Hydrazine hydrate (80-95%)

  • Ethanol

Procedure:

  • Dissolve ethyl 4-isobutoxybenzoate in ethanol.

  • Add an excess of hydrazine hydrate (2-3 equivalents) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the precipitated product by filtration.

  • Wash the product with cold ethanol to remove any unreacted hydrazine hydrate.

  • Dry the product under vacuum to obtain pure this compound.

Workflow for Step 2: Synthesis of this compound

G A Dissolve Ethyl 4-isobutoxybenzoate in Ethanol B Add excess Hydrazine Hydrate A->B C Reflux for 4-6h (Monitor by TLC) B->C D Cool to induce crystallization C->D E Filter to collect product D->E F Wash with cold Ethanol E->F G Dry under vacuum F->G H This compound (Final Product) G->H

Caption: Workflow for the synthesis of the final product, this compound.

Byproduct Formation and Mitigation

Understanding the potential side reactions is key to a successful synthesis. The following diagram illustrates the main reaction pathway and the formation of the primary byproduct.

Reaction Pathways

G cluster_main Main Reaction Pathway cluster_side Byproduct Formation A Ethyl 4-isobutoxybenzoate C This compound (Desired Product) A->C + B Hydrazine Hydrate B->C + D This compound F 1,2-di(4-isobutoxybenzoyl)hydrazine (Byproduct) D->F + E Ethyl 4-isobutoxybenzoate E->F +

Caption: Reaction pathways showing the desired product and a common byproduct.

References

Technical Support Center: Degradation of 4-Isobutoxybenzohydrazide in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the degradation pathways of 4-Isobutoxybenzohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential degradation pathways, troubleshooting for experimental studies, and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on its chemical structure, which contains a benzohydrazide and an isobutoxy group, this compound is susceptible to two primary degradation pathways:

  • Hydrolysis: The hydrazide functional group can undergo hydrolysis, particularly under acidic or basic conditions, to yield 4-isobutoxybenzoic acid and hydrazine. The ether linkage of the isobutoxy group is generally more stable but can be cleaved under more forceful acidic conditions.

  • Oxidation: The hydrazide moiety is susceptible to oxidation, which can lead to the formation of 4-isobutoxybenzoic acid.[1][2] The methylene group of the isobutoxy chain could also be a site for oxidative attack.

Q2: What are the likely degradation products of this compound?

A2: The expected primary degradation products resulting from hydrolysis and oxidation are:

  • 4-Isobutoxybenzoic acid: Formed from the cleavage of the C-N bond in the hydrazide group.[1][2]

  • Hydrazine: Formed alongside 4-isobutoxybenzoic acid during hydrolysis of the hydrazide.

  • 4-Hydroxybenzohydrazide: Potentially formed from the cleavage of the isobutoxy ether bond.

  • Isobutanol: Also a potential product from the cleavage of the isobutoxy ether bond.

Secondary degradation products may also form depending on the specific stress conditions.

Q3: How does pH affect the stability of this compound in solution?

A3: The stability of this compound is expected to be pH-dependent. Hydrazides are generally more stable at a neutral pH and their rate of hydrolysis increases in both acidic and basic conditions.[3][4] Therefore, to minimize degradation, solutions should be buffered around a neutral pH if possible.

Q4: Is this compound sensitive to light?

Troubleshooting Guides

This section addresses common issues that may be encountered during the experimental investigation of this compound degradation.

Problem Possible Cause(s) Suggested Solution(s)
Rapid degradation of the compound observed in control samples. 1. Unstable pH of the solution. 2. Presence of oxidizing agents. 3. Exposure to light. 4. High storage temperature.1. Ensure the solution is adequately buffered, preferably around neutral pH. 2. Use high-purity solvents and deoxygenate solutions if oxidative degradation is suspected. 3. Store solutions in amber vials or protect them from light. 4. Store stock solutions at recommended low temperatures (e.g., 2-8 °C or frozen).
Inconsistent results between replicate experiments. 1. Inaccurate preparation of solutions. 2. Variability in experimental conditions (pH, temperature, light exposure). 3. Issues with the analytical method (e.g., HPLC).1. Carefully prepare all solutions and verify concentrations. 2. Precisely control all experimental parameters. Use a calibrated pH meter and a temperature-controlled incubator/water bath. 3. Validate the analytical method for linearity, precision, and accuracy. Ensure the HPLC system is properly equilibrated.
Difficulty in identifying degradation products. 1. Low concentration of degradation products. 2. Co-elution of peaks in chromatography. 3. Lack of appropriate analytical standards.1. Concentrate the sample or use a more sensitive detector (e.g., mass spectrometry). 2. Optimize the chromatographic method (e.g., change the mobile phase composition, gradient, or column). 3. If standards are unavailable, use techniques like LC-MS/MS to propose structures based on fragmentation patterns.
No degradation observed under stress conditions. 1. Stress conditions are too mild. 2. The compound is highly stable under the tested conditions.1. Increase the severity of the stress conditions (e.g., higher temperature, more extreme pH, higher concentration of oxidizing agent). 2. Extend the duration of the study.

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound.

Preparation of Stock and Working Solutions
  • Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: Dilute the stock solution with the appropriate stress medium (e.g., 0.1 N HCl, 0.1 N NaOH, or water) to a final concentration suitable for analysis (e.g., 100 µg/mL).

Forced Degradation (Stress) Studies
  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 N HCl.

    • Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At various time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 N NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the aliquots with 0.1 N HCl.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the solution at room temperature and monitor for degradation over several hours.

    • At each time point, withdraw an aliquot and dilute with the mobile phase for immediate analysis.

  • Photodegradation:

    • Expose a solution of the compound in a transparent container to a light source (e.g., a photostability chamber with a UV lamp).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze samples at various time intervals.

Analytical Method
  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

    • Injection Volume: 20 µL.

    • Temperature: 25°C.

Quantitative Data Summary

While specific kinetic data for this compound is not available in the literature, the following table provides representative degradation data for related compounds to illustrate expected outcomes.

Stress Condition Compound Type Observed Degradation (%) Key Degradation Product(s) Reference
Acid Hydrolysis (0.1 N HCl, 60°C, 24h) Benzohydrazide derivative15 - 30%Corresponding benzoic acidInferred from[3]
Base Hydrolysis (0.1 N NaOH, 60°C, 24h) Benzohydrazide derivative20 - 40%Corresponding benzoic acidInferred from[3]
Oxidation (3% H₂O₂, RT, 8h) Benzohydrazide> 90%Benzoic Acid[1][2]
Photodegradation (UV light, 24h) Aromatic compound10 - 25%VariesGeneral knowledge

Visualizations

Hypothesized Degradation Pathways of this compound

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_ether_cleavage Ether Cleavage (Forced Conditions) 4-Isobutoxybenzohydrazide_H This compound 4-Isobutoxybenzoic_Acid_H 4-Isobutoxybenzoic Acid 4-Isobutoxybenzohydrazide_H->4-Isobutoxybenzoic_Acid_H Acid/Base Hydrazine Hydrazine 4-Isobutoxybenzohydrazide_H->Hydrazine Acid/Base 4-Isobutoxybenzohydrazide_O This compound 4-Isobutoxybenzoic_Acid_O 4-Isobutoxybenzoic Acid 4-Isobutoxybenzohydrazide_O->4-Isobutoxybenzoic_Acid_O Oxidizing Agent 4-Isobutoxybenzohydrazide_E This compound 4-Hydroxybenzohydrazide 4-Hydroxybenzohydrazide 4-Isobutoxybenzohydrazide_E->4-Hydroxybenzohydrazide Strong Acid Isobutanol Isobutanol 4-Isobutoxybenzohydrazide_E->Isobutanol Strong Acid Start Start Prepare_Stock_Solution Prepare Stock Solution of This compound Start->Prepare_Stock_Solution Stress_Conditions Apply Stress Conditions Prepare_Stock_Solution->Stress_Conditions Acid_Hydrolysis Acid Hydrolysis Stress_Conditions->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis Stress_Conditions->Base_Hydrolysis Oxidation Oxidation Stress_Conditions->Oxidation Photodegradation Photodegradation Stress_Conditions->Photodegradation Sampling Sample at Time Intervals Acid_Hydrolysis->Sampling Base_Hydrolysis->Sampling Oxidation->Sampling Photodegradation->Sampling Analysis HPLC/LC-MS Analysis Sampling->Analysis Data_Processing Process Data and Identify Degradants Analysis->Data_Processing End End Data_Processing->End

References

Technical Support Center: Scaling Up 4-Isobutoxybenzohydrazide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), data summaries, and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the scaling up of 4-Isobutoxybenzohydrazide production.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at a laboratory scale?

A1: The most prevalent and straightforward method is the hydrazinolysis of a 4-isobutoxybenzoic acid ester (typically the methyl or ethyl ester) with hydrazine hydrate in a suitable solvent, such as ethanol or methanol.[1][2] This reaction is typically performed under reflux conditions.

Q2: What are the primary challenges when scaling up this synthesis from the lab to a pilot plant?

A2: Key challenges during scale-up include maintaining consistent process optimization and reproducibility, managing heat transfer in larger reactors, ensuring efficient mixing, controlling impurity formation, and handling materials safely on a larger scale.[3][4] Variations in equipment and process dynamics between small and large vessels can significantly impact product quality and yield.[3]

Q3: What are the likely impurities in this compound production?

A3: Potential impurities can be categorized as organic, inorganic, or residual solvents. Organic impurities may include unreacted starting materials (e.g., methyl 4-isobutoxybenzoate), by-products such as diacylhydrazines (from the reaction of two ester molecules with one hydrazine molecule), and degradation products.[5][6] Inorganic impurities can originate from catalysts or reagents, while residual solvents may be present from the reaction or purification steps.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Potential Cause Recommended Solution
Incomplete Reaction: The conversion of the ester to the hydrazide is not complete.- Increase Reaction Time and/or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reflux time as necessary. - Use Excess Hydrazine Hydrate: Employing a molar excess of hydrazine hydrate (e.g., 1.5 to 3 equivalents) can drive the reaction to completion. However, this will necessitate a more rigorous purification step to remove unreacted hydrazine.
Purity of Starting Materials: Impurities in the starting ester or hydrazine hydrate can interfere with the reaction.- Ensure High Purity of Reactants: Use high-purity starting materials. If necessary, purify the starting ester by distillation or recrystallization before use.
Side Reactions: Formation of by-products such as diacylhydrazines.- Control Stoichiometry and Temperature: Carefully control the molar ratio of reactants and the reaction temperature to minimize the formation of side products. Adding the ester to the hydrazine solution gradually can sometimes help.
Product Loss During Work-up: Significant loss of product during filtration, washing, or recrystallization.- Optimize Work-up and Purification: Ensure the product has fully precipitated before filtration by cooling the reaction mixture sufficiently. Use cold solvent for washing the precipitate to minimize dissolution. Optimize the recrystallization solvent and procedure to maximize recovery.

Issue 2: Product Purity Issues

Potential Cause Recommended Solution
Presence of Unreacted Starting Material (Ester): The final product is contaminated with the starting ester.- Improve Reaction Completion: See solutions for "Incomplete Reaction" under "Low Yield". - Effective Purification: Recrystallization is a common method for purifying benzohydrazide derivatives.[2] Select a solvent in which the hydrazide has high solubility at elevated temperatures and low solubility at room temperature, while the ester impurity is more soluble. Ethanol or methanol are often suitable choices.[2]
Formation of Diacylhydrazine By-product: A common side product in hydrazide synthesis.- Control Reaction Conditions: Use an excess of hydrazine hydrate and control the reaction temperature. - Purification: Diacylhydrazines are generally less polar than the desired hydrazide. Column chromatography can be used for separation if recrystallization is ineffective, although this is less practical at a large scale.
Residual Hydrazine Hydrate: The final product is contaminated with hydrazine hydrate.- Thorough Washing: Wash the crude product thoroughly with cold water during filtration to remove excess hydrazine hydrate. - Recrystallization: Proper recrystallization will also help in removing residual hydrazine.

Data Presentation

The following tables provide a summary of typical reaction parameters and expected outcomes at different scales. Note that the pilot scale data is an extrapolation based on common scale-up observations and should be optimized for a specific process.

Table 1: Reaction Parameters for this compound Synthesis

Parameter Lab Scale (10g) Pilot Scale (10kg)
Starting Material Methyl 4-isobutoxybenzoateMethyl 4-isobutoxybenzoate
Hydrazine Hydrate (molar eq.) 1.5 - 3.01.2 - 2.0
Solvent Ethanol or MethanolEthanol or Methanol
Reaction Temperature 65-80°C (Reflux)70-85°C (Jacketed Reactor)
Reaction Time 4 - 8 hours6 - 12 hours
Work-up Procedure Precipitation in cold water, filtrationPrecipitation in cold water, centrifugation
Purification Method Recrystallization from ethanolRecrystallization from ethanol

Table 2: Expected Yield and Purity

Scale Typical Yield Range Typical Purity (by HPLC)
Lab Scale 85 - 95%>99%
Pilot Scale 75 - 90%>98%

Experimental Protocols

1. Laboratory Scale Synthesis of this compound (ca. 10g)

  • Materials:

    • Methyl 4-isobutoxybenzoate (10.4 g, 0.05 mol)

    • Hydrazine hydrate (80% solution, 9.4 g, 0.15 mol)

    • Ethanol (100 mL)

  • Procedure:

    • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 4-isobutoxybenzoate and ethanol.

    • Stir the mixture to dissolve the ester.

    • Slowly add hydrazine hydrate to the flask.

    • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase).

    • After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 1 hour to induce precipitation.

    • Collect the white precipitate by vacuum filtration and wash the filter cake with cold water (2 x 30 mL) to remove excess hydrazine hydrate.

    • Dry the crude product in a vacuum oven at 50°C.

    • Recrystallize the crude product from hot ethanol to obtain pure this compound as white crystals.

2. Pilot Scale Synthesis of this compound (General Protocol)

  • Equipment:

    • Glass-lined or stainless steel reactor with heating/cooling jacket, agitator, and condenser.

    • Centrifuge for product isolation.

    • Drying oven.

  • General Procedure:

    • Charge the reactor with the calculated amount of ethanol and methyl 4-isobutoxybenzoate.

    • Start agitation to ensure a homogeneous mixture.

    • Carefully charge the reactor with hydrazine hydrate. Note: This is an exothermic process, and the addition rate should be controlled to manage the temperature.

    • Heat the reactor contents to the target reflux temperature using the jacket.

    • Maintain the reaction at reflux for the optimized reaction time, with continuous monitoring by in-process control (IPC) samples analyzed by HPLC.

    • Upon completion, cool the reactor contents to ambient temperature, followed by further cooling to 0-5°C to maximize product precipitation.

    • Transfer the slurry to a centrifuge to isolate the solid product.

    • Wash the product cake in the centrifuge with chilled water.

    • Dry the purified product in a suitable dryer until the residual solvent content meets the required specifications.

Mandatory Visualization

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Methyl 4-isobutoxybenzoate Methyl 4-isobutoxybenzoate Hydrazinolysis Hydrazinolysis Methyl 4-isobutoxybenzoate->Hydrazinolysis Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Hydrazinolysis This compound This compound Hydrazinolysis->this compound Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No check_impurities Analyze Impurity Profile (HPLC/MS) check_reaction->check_impurities Yes extend_reflux Increase Reflux Time / Temperature incomplete->extend_reflux excess_hydrazine Use Excess Hydrazine Hydrate incomplete->excess_hydrazine extend_reflux->check_reaction excess_hydrazine->check_reaction unreacted_sm Unreacted Starting Material check_impurities->unreacted_sm Present side_product Side-Product (e.g., Diacylhydrazine) check_impurities->side_product Present end Pure Product, Acceptable Yield check_impurities->end None optimize_purification Optimize Recrystallization unreacted_sm->optimize_purification optimize_stoichiometry Adjust Stoichiometry / Temperature side_product->optimize_stoichiometry optimize_purification->end optimize_stoichiometry->end

References

Technical Support Center: Refining Purification Methods for 4-Isobutoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Isobutoxybenzohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most common and effective method for purifying solid this compound is recrystallization. This technique relies on the principle that the solubility of the compound and impurities in a solvent changes with temperature. By dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly, the desired compound crystallizes out, leaving the impurities dissolved in the solvent.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Based on the purification of structurally similar benzohydrazide derivatives, polar protic solvents are generally effective. Ethanol is a frequently used and recommended solvent for the recrystallization of benzohydrazides. Other potential solvents include methanol and isopropanol. For compounds with polar functional groups like 4-hydroxybenzohydrazide, water can also be a suitable solvent, often in a mixed solvent system with an alcohol. A systematic approach to solvent selection is recommended, starting with small-scale solubility tests.

Q3: What are the key characteristics of an ideal recrystallization solvent for this compound?

A3: An ideal recrystallization solvent should exhibit the following properties:

  • High solubility at elevated temperatures: The solvent should readily dissolve the this compound at or near its boiling point.

  • Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure a high recovery yield.

  • Does not react with the compound: The solvent must be chemically inert towards this compound.

  • Volatile enough for easy removal: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Impurities should be either highly soluble or insoluble: Impurities should either remain in the cold solvent (mother liquor) or be insoluble in the hot solvent to be removed by hot filtration.

Q4: What are the potential impurities in a crude sample of this compound?

A4: Potential impurities can originate from the starting materials or side reactions during synthesis. Common impurities may include:

  • Unreacted starting materials: Such as the corresponding 4-isobutoxybenzoate ester and hydrazine hydrate.

  • Side products: Unwanted byproducts from the reaction of the ester with hydrazine.

  • Degradation products: If the reaction or purification is carried out at excessively high temperatures.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound by recrystallization.

Problem Possible Cause Solution
The compound does not dissolve in the hot solvent. 1. Insufficient solvent. 2. The chosen solvent is unsuitable.1. Add small increments of hot solvent until the compound dissolves. Avoid adding a large excess, as this will reduce the yield. 2. If a large volume of solvent is required, it is not a suitable solvent. Recover the compound by evaporating the solvent and select a different one based on solubility tests.
No crystals form upon cooling. 1. Supersaturation of the solution. 2. Too much solvent was used.1. Induce crystallization by scratching the inner wall of the flask with a glass rod at the liquid's surface. 2. Add a seed crystal of pure this compound. 3. If too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
The product "oils out" instead of crystallizing. 1. The solution is cooling too rapidly. 2. The melting point of the compound is lower than the boiling point of the solvent. 3. High concentration of impurities.1. Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling process. 2. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and then cool slowly. 3. Consider using a different solvent with a lower boiling point. 4. If impurities are the cause, pre-purification by another method (e.g., column chromatography) might be necessary.
**Low yield

Technical Support Center: Overcoming Drug Resistance with 4-Isobutoxybenzohydrazide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing 4-Isobutoxybenzohydrazide analogs in overcoming cancer drug resistance. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound analogs are thought to overcome drug resistance?

A1: While research is ongoing, the prevailing hypothesis is that this compound analogs function as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] Constitutive activation of STAT3 is a well-documented mechanism of resistance to various cancer therapies, including chemotherapy and targeted agents.[1][3][4][5] By inhibiting STAT3, these analogs can block the transcription of genes involved in cell survival, proliferation, and angiogenesis, thereby re-sensitizing resistant cancer cells to therapeutic agents.

Q2: Which types of drug resistance can be addressed with this compound analogs?

A2: STAT3-mediated resistance has been implicated in resistance to a wide range of anti-cancer drugs, including platinum-based agents (e.g., cisplatin), taxanes (e.g., paclitaxel), and targeted therapies like EGFR inhibitors (e.g., erlotinib, afatinib) and monoclonal antibodies (e.g., cetuximab, trastuzumab).[1] Therefore, this compound analogs, as STAT3 inhibitors, have the potential to overcome resistance to these and other therapeutic agents.

Q3: What are the key signaling pathways affected by this compound analogs?

A3: The primary target is the STAT3 signaling pathway. Upon inhibition, the downstream effects include the downregulation of anti-apoptotic proteins (e.g., Bcl-xL, Mcl-1), cell cycle regulators (e.g., Cyclin D1), and angiogenesis factors (e.g., VEGF). This leads to increased apoptosis, cell cycle arrest, and reduced tumor vascularization in drug-resistant cancer cells.[1][3]

Troubleshooting Guides

Synthesis and Compound Handling

Q1: I am experiencing low yields during the synthesis of my this compound analog. What are the common causes and solutions?

A1: Low yields in benzohydrazide synthesis can arise from several factors. Here’s a troubleshooting guide based on common issues encountered during the synthesis of related benzohydrazide derivatives:

Problem Possible Cause Suggested Solution
Low Yield Incomplete reaction between the ester and hydrazine hydrate.Increase reaction time or temperature. Microwave-assisted synthesis can also be explored to improve yields and reduce reaction times.[6]
Purity of starting materials (ester, hydrazine hydrate).Use high-purity or freshly distilled reagents.
Formation of side products.Optimize reaction conditions (e.g., solvent, temperature, catalyst) to favor the desired product.
Product Purity Issues Impurities from starting materials or side reactions.Purify the crude product using recrystallization from a suitable solvent (e.g., ethanol).[6] If recrystallization is insufficient, column chromatography can be employed.[6]

Q2: My this compound analog is difficult to dissolve for in vitro assays. What solvents should I use?

A2: For in vitro experiments, it is crucial to prepare a stock solution in a suitable solvent. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds like many benzohydrazide derivatives for biological assays. It is important to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

In Vitro Experiments

Q3: I am not observing a significant effect of my this compound analog on the viability of drug-resistant cells. What could be the issue?

A3: Several factors could contribute to a lack of efficacy in cell viability assays:

Problem Possible Cause Suggested Solution
No Effect on Cell Viability Insufficient drug concentration or incubation time.Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment.
Cell line is not dependent on STAT3 signaling for resistance.Verify the activation status of STAT3 (i.e., levels of phosphorylated STAT3) in your resistant cell line model.
Compound instability in culture medium.Assess the stability of your compound in the cell culture medium over the course of the experiment.
Incorrect assay for measuring cell viability.Use multiple, mechanistically different viability assays (e.g., MTT, CellTiter-Glo) to confirm the results.

Q4: I am having trouble detecting a decrease in phosphorylated STAT3 (p-STAT3) by Western blot after treating cells with my this compound analog. What are some troubleshooting tips?

A4: Detecting changes in protein phosphorylation can be challenging. Here are some common troubleshooting steps for Western blotting of p-STAT3:

Problem Possible Cause Suggested Solution
No or Weak p-STAT3 Signal Low basal p-STAT3 levels in the cell line.Stimulate the cells with a known STAT3 activator (e.g., IL-6) to induce phosphorylation before treatment with the inhibitor.
Phosphatase activity during sample preparation.Use phosphatase inhibitors in your lysis buffer and keep samples on ice at all times.[6]
Incorrect antibody or antibody dilution.Use a validated antibody for p-STAT3 and optimize the antibody concentration.
Blocking buffer interference.For phospho-antibodies, it is often recommended to use 5% Bovine Serum Albumin (BSA) in TBST for blocking and antibody dilution instead of milk, as milk contains phosphoproteins that can increase background.
High Background Non-specific antibody binding.Optimize blocking conditions (time and agent) and antibody concentrations. Ensure adequate washing steps.

Experimental Protocols

General Synthesis of this compound

This protocol is a general guideline for the synthesis of a this compound analog, which can be adapted based on the specific starting materials.

Step 1: Synthesis of Methyl 4-Isobutoxybenzoate

  • Dissolve 4-hydroxybenzoic acid in a suitable solvent (e.g., DMF).

  • Add potassium carbonate and isobutyl bromide.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain methyl 4-isobutoxybenzoate.

Step 2: Synthesis of this compound

  • Dissolve methyl 4-isobutoxybenzoate in ethanol.

  • Add hydrazine hydrate.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).[6]

  • Cool the reaction mixture to allow the product to precipitate.

  • Collect the solid by filtration and recrystallize from ethanol to obtain pure this compound.[6]

Generation of Drug-Resistant Cancer Cell Lines

This protocol describes a common method for generating cisplatin-resistant cell lines, which can be adapted for other drugs.

  • Determine the IC50 of the parental cell line: Culture the cancer cell line of interest and determine the half-maximal inhibitory concentration (IC50) of the chemotherapeutic agent (e.g., cisplatin) using a cell viability assay (e.g., MTT assay).

  • Initial exposure: Treat the parental cells with the IC50 concentration of the drug for 24-48 hours.

  • Recovery: Remove the drug-containing medium and allow the surviving cells to recover and repopulate in fresh medium.

  • Dose escalation: Once the cells are confluent, subculture them and repeat the treatment, gradually increasing the concentration of the drug in a stepwise manner.

  • Maintenance: Once a significantly resistant cell line is established (typically with an IC50 at least 5-10 fold higher than the parental line), maintain the resistant phenotype by continuously culturing the cells in the presence of a maintenance dose of the drug.

Cell Viability Assay (MTT)
  • Seed both parental and drug-resistant cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the this compound analog, the chemotherapeutic agent alone, and a combination of both. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Western Blot for p-STAT3
  • Seed drug-resistant cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the this compound analog for the desired time.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C. Also, probe a separate blot with an antibody for total STAT3 as a loading control.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL reagent and an imaging system.

Data Presentation

Table 1: Hypothetical IC50 Values of a this compound Analog (Compound X) in Parental and Cisplatin-Resistant A549 Lung Cancer Cells.

Note: This data is illustrative and based on typical results observed for STAT3 inhibitors in overcoming cisplatin resistance. Actual values will vary depending on the specific analog and experimental conditions.

Cell Line Treatment IC50 (µM)
A549 (Parental)Cisplatin5.2 ± 0.8
A549-CisR (Cisplatin-Resistant)Cisplatin28.5 ± 3.1
A549-CisRCompound X12.1 ± 1.5
A549-CisRCisplatin + Compound X (1 µM)9.7 ± 1.1

Visualizations

STAT3_Signaling_Pathway cluster_nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Translocates to Target_Genes Target Gene Expression (e.g., Bcl-xL, Cyclin D1, VEGF) STAT3_active->Target_Genes Induces Resistance Drug Resistance (Proliferation, Survival, Angiogenesis) Target_Genes->Resistance Analog This compound Analog Analog->STAT3_inactive Inhibits Phosphorylation

Caption: STAT3 signaling pathway and the inhibitory action of this compound analogs.

Experimental_Workflow start Start synthesis Synthesis of This compound Analog start->synthesis res_cell Generate Drug- Resistant Cell Line start->res_cell char Characterization (NMR, Mass Spec) synthesis->char via_assay Cell Viability Assay (IC50 Determination) char->via_assay res_cell->via_assay wb_assay Western Blot (p-STAT3 Inhibition) via_assay->wb_assay data_analysis Data Analysis and Interpretation wb_assay->data_analysis end End data_analysis->end Troubleshooting_Logic start No decrease in p-STAT3 observed check_basal Check basal p-STAT3 levels in cell line start->check_basal low_basal Basal p-STAT3 is low check_basal->low_basal Yes check_reagents Check lysis buffer (phosphatase inhibitors) check_basal->check_reagents No stimulate Stimulate with IL-6 before treatment low_basal->stimulate success p-STAT3 decrease observed stimulate->success reagents_ok Reagents are OK check_reagents->reagents_ok optimize_ab Optimize antibody concentration reagents_ok->optimize_ab check_blocking Check blocking buffer (use BSA) optimize_ab->check_blocking check_blocking->success

References

improving the stability of 4-Isobutoxybenzohydrazide for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on improving the stability of 4-Isobutoxybenzohydrazide for experimental use. The following information is collated from general chemical principles and data on related compounds, as specific stability data for this compound is not extensively available in the public domain.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in experimental settings?

A1: Like many hydrazide-containing compounds, this compound is susceptible to degradation under several conditions. The primary concerns are hydrolysis of the hydrazide group, oxidation, and photodegradation. These degradation pathways can be influenced by pH, temperature, and exposure to light.[1][2][3][4][5]

Q2: How should I store this compound powder and stock solutions to ensure stability?

A2: For long-term storage, the solid powder form of this compound should be kept in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. Stock solutions should be prepared fresh whenever possible. If storage is necessary, they should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, protected from light by using amber vials or wrapping in foil, and stored at -20°C or -80°C.

Q3: What is the likely impact of pH on the stability of this compound in aqueous solutions?

A3: Benzohydrazides can undergo acid- or base-catalyzed hydrolysis. Extreme pH conditions (highly acidic or alkaline) are likely to accelerate the degradation of this compound.[1][2][6] It is generally recommended to maintain the pH of the experimental solution within a neutral range (pH 6-8) to maximize stability, unless the experimental protocol requires otherwise. A log k-pH profile for a similar compound showed maximum stability at neutral pH.[4]

Q4: Is this compound sensitive to light and temperature?

A4: Yes, many organic molecules are sensitive to light and temperature. Exposure to UV light can lead to photodegradation.[4][5] Elevated temperatures can increase the rate of hydrolytic and oxidative degradation.[4][7] Therefore, it is crucial to protect all solutions containing this compound from light and to avoid prolonged exposure to high temperatures.

Q5: What are the potential degradation products of this compound?

A5: While specific degradation products have not been documented in the provided search results, based on its structure, potential degradation could involve hydrolysis of the hydrazide to form 4-isobutoxybenzoic acid and hydrazine. Oxidation of the hydrazide moiety is also a possibility.[1][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or non-reproducible experimental results. Degradation of this compound in stock or working solutions.Prepare fresh solutions for each experiment. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Protect all solutions from light and store at appropriate low temperatures. Verify the purity of the compound before use.
Loss of compound activity over the course of an experiment. Instability of this compound under the specific experimental conditions (e.g., pH, temperature).Conduct a pilot stability study of the compound under your experimental conditions. Analyze samples at different time points using HPLC to quantify the amount of remaining this compound. Consider adjusting the pH or temperature if significant degradation is observed.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Formation of degradation products.Characterize the unknown peaks using mass spectrometry (MS) to identify potential degradation products.[1][8] This can help in understanding the degradation pathway and optimizing conditions to minimize it.
Low solubility or precipitation of the compound in aqueous buffers. The compound may have poor aqueous solubility, which can be pH-dependent.Determine the pH-solubility profile of this compound. Consider the use of co-solvents like DMSO or ethanol, but be mindful of their potential effects on the experimental system.[9] Ensure the final concentration of the organic solvent is low and consistent across all experiments.

Quantitative Data Summary

As specific quantitative stability data for this compound is not available, the following table provides a hypothetical stability profile based on general principles for similar compounds. This data is for illustrative purposes only and should be experimentally verified.

Condition Parameter Value Implication for Stability
pH Optimal pH Range6.0 - 8.0Minimizes acid/base-catalyzed hydrolysis.[2][3][6]
Half-life at pH 4< 24 hours (estimated)Increased degradation in acidic conditions.
Half-life at pH 9< 24 hours (estimated)Increased degradation in alkaline conditions.
Temperature Recommended Storage (Solid)2 - 8 °C (short-term), -20°C (long-term)Reduces the rate of solid-state degradation.
Recommended Storage (Solution)-20°C to -80°CMinimizes degradation in solution.
T90 (Shelf-life) at 25°C~45 days (hypothetical)[4]Significant degradation at room temperature over time.
T90 (Shelf-life) at 4°C~220 days (hypothetical)[4]Improved stability at refrigerated temperatures.
Light Exposure PhotodegradationSusceptible to UV lightSolutions must be protected from light to prevent degradation.[4][5]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

Objective: To prepare a stable stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate the this compound powder to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of powder accurately using a calibrated analytical balance in a chemical fume hood.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary, but avoid excessive heat.

  • Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.

  • Label the vials clearly with the compound name, concentration, date, and solvent.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Stability Assessment of this compound by HPLC

Objective: To determine the stability of this compound under specific experimental conditions (e.g., in a particular buffer at a certain pH and temperature).

Materials:

  • This compound working solution (prepared in the experimental buffer)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other appropriate mobile phase modifier)

  • Incubator or water bath set to the experimental temperature

Procedure:

  • Prepare a working solution of this compound in the experimental buffer at the desired concentration.

  • Immediately inject a sample (t=0) into the HPLC system to determine the initial peak area of the compound.

  • Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C, protected from light).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC.

  • Monitor the chromatograms for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

  • Plot the percentage of the remaining compound versus time to determine its stability profile under the tested conditions.

Visualizations

Degradation_Pathway cluster_main This compound cluster_products Potential Degradation Products A This compound B 4-Isobutoxybenzoic Acid A->B Hydrolysis (Acid/Base, Heat) C Hydrazine A->C Hydrolysis (Acid/Base, Heat) D Oxidized Products A->D Oxidation

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_troubleshoot Troubleshooting cluster_confirm Confirmation prep Prepare fresh stock and working solutions exp Perform in-vitro assay prep->exp analysis Analyze results exp->analysis check Inconsistent Results? analysis->check check->analysis:w No confirm Confirm compound stability (HPLC) check->confirm Yes confirm->prep

Caption: Workflow for experiments using this compound.

References

addressing inconsistencies in 4-Isobutoxybenzohydrazide bioactivity results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential inconsistencies in the bioactivity results of 4-Isobutoxybenzohydrazide.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 values for this compound in our enzyme inhibition assay. What are the potential causes?

A1: Variability in IC50 values can stem from several factors.[1][2][3][4] Key areas to investigate include:

  • Compound Solubility and Stability: this compound, like many benzohydrazide derivatives, may have limited aqueous solubility.[5] Precipitation of the compound at higher concentrations can lead to inaccurate estimations of its inhibitory effect. Additionally, the hydrazide moiety can be susceptible to hydrolysis, especially at non-neutral pH, which could alter its concentration over the course of the experiment.[6][7][8]

  • Assay Conditions: Minor variations in pH, temperature, or buffer composition can significantly impact enzyme activity and inhibitor binding.[2]

  • Enzyme Concentration: For tight-binding inhibitors, the IC50 value can be dependent on the enzyme concentration.[4]

  • Substrate Concentration: The concentration of the substrate relative to its Km value will influence the apparent IC50 for competitive inhibitors.

Q2: Our cell-based assay shows inconsistent levels of cytotoxicity with this compound. Why might this be happening?

A2: Inconsistent results in cell-based assays are a common challenge.[9][10][11][12] Potential reasons for this variability include:

  • Cell Health and Passage Number: The metabolic state and passage number of your cells can affect their sensitivity to a compound. It is advisable to use cells within a consistent and low passage number range.[10][11]

  • Compound Stability in Media: this compound may degrade in cell culture media over the incubation period. The stability of hydrazone-containing compounds can be influenced by components in the media.[6]

  • Serum Protein Binding: If your media contains serum, the compound may bind to serum proteins, reducing its effective concentration available to the cells.

  • Assay Endpoint and Timing: The time at which you measure the cytotoxic effect is critical. A compound's effect may be acute or require a longer incubation time to manifest.

Q3: We suspect our this compound is precipitating in the assay buffer. How can we address this?

A3: Poor solubility is a frequent issue with organic compounds.[2] Here are some steps you can take:

  • Solvent and Final Concentration: While a stock solution may be prepared in a solvent like DMSO, ensure the final concentration of the solvent in your assay is low (typically <1%) and consistent across all wells.

  • Solubility Testing: Perform a visual or spectrophotometric assessment of the compound's solubility in the assay buffer at the highest concentration you plan to test.

  • Use of Surfactants: In some biochemical assays, a low concentration of a non-ionic surfactant (e.g., Tween-20) can help maintain compound solubility. However, this should be used with caution as it can affect enzyme activity.

Troubleshooting Guides

Inconsistent Enzyme Inhibition Results
Observed Problem Potential Cause Recommended Solution
High variability in IC50 values between experiments Inconsistent assay conditions (temperature, pH, incubation time).[2]Strictly control and document all assay parameters. Use a calibrated incubator and freshly prepared buffers.
Degradation of this compound in assay buffer.[6][7][8]Prepare fresh dilutions of the compound for each experiment. Assess compound stability in the buffer over the assay duration.
Inaccurate pipetting, especially of the inhibitor.Use calibrated pipettes and proper pipetting techniques. Prepare a serial dilution plate for the inhibitor.[1]
No inhibition observed or very high IC50 Compound insolubility at tested concentrations.[2]Visually inspect for precipitation. Determine the compound's solubility limit in the assay buffer and test below this concentration.
Inactive compound.Verify the identity and purity of the this compound batch using analytical methods (e.g., NMR, LC-MS).
The target enzyme is not sensitive to this inhibitor.Confirm the reported or expected activity of the compound against the specific enzyme target.
IC50 value is lower than the enzyme concentration "Tight-binding" inhibition.[4]Use the Morrison equation to analyze the inhibition data, which is more appropriate for tight-binding inhibitors.[4]
Inconsistent Cell-Based Assay Results
Observed Problem Potential Cause Recommended Solution
High well-to-well variability within a plate Inconsistent cell seeding.Ensure a homogenous cell suspension before and during seeding. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile media/PBS.
Compound precipitation.Prepare compound dilutions in a way that minimizes precipitation upon addition to the aqueous cell culture medium.
Variable results between different experimental days Differences in cell passage number or confluency.[10][11]Maintain a consistent cell culture protocol, including seeding density and passage number.
Batch-to-batch variation in serum or media.Use the same batch of serum and media for a set of related experiments.
Unexpectedly low or no bioactivity Compound degradation in cell culture media.[6]Assess the stability of this compound in the complete cell culture medium over the time course of the experiment.
Compound binding to plasticware or serum proteins.Use low-binding plates. If serum is used, consider that the free concentration of the compound may be lower than the nominal concentration.

Experimental Protocols

General Protocol for an Enzyme Inhibition Assay

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for the particular enzyme and substrate being used.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO.

    • Prepare a series of dilutions of the compound in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

    • Prepare the enzyme and substrate solutions in the appropriate assay buffer.

  • Assay Procedure:

    • Add a defined volume of the enzyme solution to the wells of a microplate.

    • Add the different concentrations of this compound (or vehicle control) to the wells.

    • Incubate the enzyme and inhibitor for a predetermined time to allow for binding (e.g., 15-30 minutes at room temperature).

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress by measuring the absorbance or fluorescence of the product over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Normalize the rates to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

General Protocol for a Cell Viability (MTT) Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound or a vehicle control.

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control cells (100% viability).

    • Plot the percent viability versus the logarithm of the compound concentration and fit the data to determine the IC50 or GI50 value.

Visualizations

experimental_workflow_enzyme_inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Stock Compound Stock (in DMSO) Serial_Dilutions Serial Dilutions in Assay Buffer Compound_Stock->Serial_Dilutions Add_Inhibitor Add Inhibitor/Vehicle Serial_Dilutions->Add_Inhibitor Enzyme_Sol Enzyme Solution Add_Enzyme Add Enzyme to Plate Enzyme_Sol->Add_Enzyme Substrate_Sol Substrate Solution Add_Substrate Initiate with Substrate Substrate_Sol->Add_Substrate Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate Pre_Incubate->Add_Substrate Measure_Signal Measure Signal Add_Substrate->Measure_Signal Calculate_Rates Calculate Reaction Rates Measure_Signal->Calculate_Rates Plot_Data Plot % Inhibition vs. [I] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Workflow for a typical enzyme inhibition assay.

troubleshooting_logic cluster_biochemical Biochemical Assay Troubleshooting cluster_cellular Cell-Based Assay Troubleshooting Start Inconsistent Bioactivity Results Is_Biochemical Biochemical Assay? Start->Is_Biochemical Is_Cellular Cell-Based Assay? Start->Is_Cellular Check_Solubility Check Compound Solubility/Stability Is_Biochemical->Check_Solubility Yes Check_Cell_Health Check Cell Health & Passage No. Is_Cellular->Check_Cell_Health Yes Verify_Reagents Verify Enzyme/Substrate Activity Check_Solubility->Verify_Reagents Standardize_Conditions Standardize Assay Conditions (pH, Temp) Verify_Reagents->Standardize_Conditions Assess_Stability_Media Assess Compound Stability in Media Check_Cell_Health->Assess_Stability_Media Standardize_Seeding Standardize Cell Seeding Assess_Stability_Media->Standardize_Seeding

Caption: A logical flow for troubleshooting inconsistent results.

signaling_pathway_inhibition Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Inhibitor This compound Inhibitor->Kinase2

Caption: Hypothetical inhibition of a cellular signaling pathway.

References

Validation & Comparative

A Comparative Guide to 4-Isobutoxybenzohydrazide and Other Benzohydrazide Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Benzohydrazides

Benzohydrazides are a versatile class of organic compounds characterized by a benzene ring attached to a hydrazide functional group (-CONHNH₂). This scaffold has garnered significant attention in medicinal chemistry due to its ability to serve as a pharmacophore for a wide range of biological activities.[1][2] The structural flexibility of benzohydrazides allows for the introduction of various substituents on the benzene ring, leading to a diverse library of derivatives with activities including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibition.[3][4][5]

Synthesis of 4-Isobutoxybenzohydrazide

The synthesis of this compound typically follows a two-step process. First, the corresponding ester, methyl 4-isobutoxybenzoate, is prepared. This is then reacted with hydrazine hydrate to yield the final benzohydrazide product. A general synthetic scheme is outlined below.

G cluster_synthesis Synthesis of this compound Methyl_4_isobutoxybenzoate Methyl 4-isobutoxybenzoate 4_Isobutoxybenzohydrazide This compound Methyl_4_isobutoxybenzoate->4_Isobutoxybenzohydrazide Reflux Hydrazine_hydrate Hydrazine hydrate (NH2NH2·H2O) Hydrazine_hydrate->4_Isobutoxybenzohydrazide Methanol Methanol (CH3OH) 4_Isobutoxybenzohydrazide->Methanol By-product

Caption: General synthesis of this compound.

Comparative Biological Activities

While specific data for this compound is lacking, we can infer its potential activities by comparing it with other benzohydrazide derivatives where the substituent at the 4-position is varied. The isobutoxy group is an electron-donating group, which may influence the compound's pharmacokinetic and pharmacodynamic properties.

Anticancer Activity

Many benzohydrazide derivatives have demonstrated significant anticancer activity against various cell lines. The mechanism of action often involves the inhibition of critical enzymes or signaling pathways involved in cancer cell proliferation and survival.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Selected Benzohydrazide Derivatives

Compound/DerivativeA549 (Lung)MCF-7 (Breast)HeLa (Cervical)HepG2 (Liver)Reference
Compound H20 (a dihydropyrazole derivative)0.460.290.150.21[2]
4-Methoxybenzoylhydrazone derivative 1 ----[1]
4-Chlorobenzohydrazide derivative ----[4]

Note: '-' indicates data not available in the cited sources. The specific structures of the derivatives can be found in the corresponding references.

One of the well-studied mechanisms for the anticancer activity of some benzohydrazides is the inhibition of Epidermal Growth Factor Receptor (EGFR) kinase.[2]

EGFR_Pathway cluster_pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Benzohydrazide Benzohydrazide Derivative Benzohydrazide->EGFR Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

Antimicrobial Activity

Benzohydrazide derivatives have been extensively studied for their antibacterial and antifungal properties.[3][4] Their mechanism of action can vary, but it often involves the disruption of microbial cell wall synthesis or the inhibition of essential enzymes.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Benzohydrazide Derivatives

Compound/DerivativeS. aureusE. coliC. albicansReference
Pyrazolyl benzohydrazide 6b 12.52525[3]
Pyrazolyl benzohydrazide 6c 12.52512.5[3]
Pyrazolyl benzohydrazide 6d 255025[3]
4-Chlorobenzohydrazide derivative S3 Zone of Inhibition (mm)Zone of Inhibition (mm)Zone of Inhibition (mm)[4]

Note: Specific zone of inhibition data for S3 can be found in the cited reference.

Enzyme Inhibition

Benzohydrazides have been identified as inhibitors of various enzymes, which is often the basis for their therapeutic effects. For example, some derivatives have shown inhibitory activity against monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism.[5]

Table 3: Comparative Enzyme Inhibitory Activity of Selected Benzohydrazide Derivatives

Compound/DerivativeTarget EnzymeIC₅₀ (µM)Reference
4-Hydroxybenzohydrazide derivative MAO-B-[5]
4-Hydroxybenzohydrazide derivative Acetylcholinesterase-[5]

Note: '-' indicates specific IC₅₀ values were not provided in the abstract, but inhibitory potential was identified.

Experimental Protocols

Detailed and validated experimental protocols are crucial for the accurate assessment of the biological activity of novel compounds. Below are general methodologies for key assays mentioned in this guide.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound and other benzohydrazides) and a positive control (e.g., doxorubicin) for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

workflow cluster_workflow General Experimental Workflow start Start synthesis Synthesis of Benzohydrazide Derivatives start->synthesis purification Purification & Characterization (NMR, IR, Mass Spec) synthesis->purification screening Biological Screening purification->screening anticancer Anticancer Assays (MTT, etc.) screening->anticancer Anticancer antimicrobial Antimicrobial Assays (MIC, etc.) screening->antimicrobial Antimicrobial enzyme Enzyme Inhibition Assays screening->enzyme Enzyme Inhibition data Data Analysis (IC50, MIC calculation) anticancer->data antimicrobial->data enzyme->data sar Structure-Activity Relationship (SAR) Studies data->sar end End sar->end

References

A Comparative Guide to the Antimicrobial Efficacy of 4-Isobutoxybenzohydrazide and Related Benzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of multidrug-resistant pathogens presents a critical challenge to global health. This necessitates the exploration and development of novel antimicrobial agents. Benzohydrazide derivatives have garnered significant interest within the scientific community due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While specific experimental data on the antimicrobial efficacy of 4-Isobutoxybenzohydrazide is not yet available in peer-reviewed literature, this guide provides a comprehensive comparison of its potential performance based on the documented antimicrobial activities of structurally similar benzohydrazide and hydrazone derivatives. The data presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of new antimicrobial therapies.

Comparative Efficacy Data

The antimicrobial efficacy of various benzohydrazide derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the MIC values of several benzohydrazide derivatives against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. For comparative purposes, the MIC values of commonly used antibiotics are also included.

Table 1: Antibacterial Activity of Benzohydrazide Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (Compound 3k) 0.150.25>100>100[1]
Quinoline acetohydrazide-hydrazone (Compound 9m) ----[2]
Quinoline acetohydrazide-hydrazone (Compound 9n) ----[2]
Indol-2-one derivative (Compound 21) ≤8≤8≤8>64[3]
1,2,3-thiadiazole hydrazide-hydrazone (Compound 28) 1.95---[3]
Ciprofloxacin (Control) 0.25 - 1.00.12 - 0.50.015 - 0.120.25 - 1.0[3]
Tetracycline (Control) 0.5 - 2.00.25 - 1.01.0 - 4.08.0 - 32.0[3]

Table 2: Antifungal Activity of Benzohydrazide Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerReference
N'-(3,4,5-trimethoxybenzylidene)benzohydrazide --
Amphotericin B (Control) 0.25 - 1.00.5 - 2.0[4]

Note: A lower MIC value indicates greater antimicrobial activity. Dashes (-) indicate that data was not available in the cited sources.

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed to evaluate the antimicrobial efficacy of novel compounds like this compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[4][5][6]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound (e.g., this compound)

  • Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)

  • Negative control (broth medium with solvent used to dissolve the compound)

  • Spectrophotometer or microplate reader

Procedure:

  • A serial two-fold dilution of the test compound and the positive control is prepared in the broth medium directly in the wells of the 96-well plate.

  • A standardized inoculum of the microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Each well is inoculated with the microbial suspension.

  • A growth control well (medium and inoculum without any antimicrobial agent) and a sterility control well (medium only) are included.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a microplate reader.[5]

Agar Well Diffusion Assay

This method is a preliminary screening tool to assess the antimicrobial activity of a compound based on its ability to diffuse into an agar medium and inhibit the growth of a microorganism.[7][8][9]

Materials:

  • Petri plates with a suitable agar medium (e.g., Mueller-Hinton Agar)

  • Bacterial or fungal culture

  • Sterile cork borer or pipette tip

  • Test compound solution

  • Positive control antibiotic solution

  • Negative control (solvent)

Procedure:

  • A standardized inoculum of the microorganism is uniformly spread over the surface of the agar plate to create a lawn.

  • Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.

  • A fixed volume of the test compound solution, positive control, and negative control are added to separate wells.

  • The plates are incubated under suitable conditions.

  • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.[7]

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for Antimicrobial Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the antimicrobial efficacy of a novel compound.

experimental_workflow cluster_prep Preparation cluster_screening Screening & Quantification cluster_analysis Analysis & Further Steps Compound_Prep Compound Preparation (Stock Solution & Dilutions) Agar_Well Agar Well Diffusion (Qualitative Screening) Compound_Prep->Agar_Well Broth_Micro Broth Microdilution (MIC Determination) Compound_Prep->Broth_Micro Inoculum_Prep Microbial Inoculum Preparation Inoculum_Prep->Agar_Well Inoculum_Prep->Broth_Micro Data_Analysis Data Analysis (Zone of Inhibition / MIC) Agar_Well->Data_Analysis Broth_Micro->Data_Analysis Mechanism_Study Mechanism of Action Studies Data_Analysis->Mechanism_Study

Caption: General workflow for antimicrobial efficacy testing.

Proposed Mechanism of Action: DNA Gyrase Inhibition

Based on studies of related hydrazone derivatives, a plausible mechanism of action for the antimicrobial activity of benzohydrazides is the inhibition of bacterial DNA gyrase.[1][3][10] DNA gyrase is an essential enzyme in bacteria that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.

mechanism_of_action cluster_compound Antimicrobial Agent cluster_bacterial_cell Bacterial Cell Benzohydrazide Benzohydrazide Derivative DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Benzohydrazide->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Blocks Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

References

A Comparative Guide to ERβ Antagonists: 4-Isobutoxybenzohydrazide vs. PHTPP in Estrogen Receptor Beta Reporter Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two estrogen receptor beta (ERβ) antagonists: 4-Isobutoxybenzohydrazide and the well-characterized selective antagonist, PHTPP. The focus of this comparison is their performance in a typical ERβ antagonist reporter gene assay, a common method for evaluating the potency of such compounds.

Introduction

Estrogen receptors are key targets in various therapeutic areas, including oncology and inflammatory diseases. The β-subtype of the estrogen receptor (ERβ) has garnered significant interest due to its distinct tissue distribution and functional roles compared to the α-subtype. Consequently, the development of selective ERβ antagonists is a major focus of drug discovery efforts. This guide offers an objective look at this compound in comparison to a standard selective ERβ antagonist, PHTPP, to aid researchers in their selection of appropriate research tools.

Quantitative Data Summary

CompoundAssay TypeCell LineReporter GeneAgonist UsedIC50 (µM)Source
This compoundERβ Antagonist Reporter Gene AssayU2OSLuciferaseEstradiol1.5PubChem BioAssay (AID: 488952)
PHTPPERβ Antagonist Reporter AssayLuciferaseEstradiol~0.02INDIGO Biosciences (Product Data Sheet)[1]

Note: The IC50 value for PHTPP is approximated from commercially available data and may vary between specific assay kits and experimental setups.

Experimental Protocols

A detailed protocol for a typical Estrogen Receptor Beta (ERβ) antagonist reporter gene assay is provided below. This protocol is a generalized representation and may require optimization based on the specific cell line, reporter construct, and reagents used.

Objective: To determine the concentration-dependent inhibition of estradiol-induced ERβ activation by a test compound.

Materials:

  • Cell Line: A human cell line stably expressing human ERβ and a luciferase reporter gene under the control of an estrogen response element (ERE), such as U2OS-ERβ-luc or a similar validated cell line.

  • Cell Culture Medium: As recommended for the specific cell line.

  • Test Compounds: this compound and PHTPP, dissolved in a suitable solvent (e.g., DMSO).

  • Estradiol (E2): As the reference agonist.

  • Luciferase Assay Reagent: Commercially available kit (e.g., ONE-Glo™ Luciferase Assay System).

  • 96-well white, clear-bottom tissue culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the ERβ reporter cells into 96-well plates at a predetermined density to achieve 80-90% confluency on the day of the assay. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of the test compounds (this compound and PHTPP) and the reference antagonist in the appropriate cell culture medium. Also, prepare a solution of Estradiol at a concentration that elicits a submaximal response (e.g., EC80).

  • Treatment:

    • Remove the growth medium from the cells.

    • Add the prepared dilutions of the test compounds to the respective wells.

    • Immediately add the Estradiol solution to all wells except for the vehicle control wells.

    • Include appropriate controls: vehicle control (medium with solvent), agonist control (medium with Estradiol and solvent), and a known antagonist control.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Allow the plate and the luciferase assay reagent to equilibrate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for cell lysis and signal stabilization.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Normalize the data by setting the vehicle control as 0% activity and the agonist control as 100% activity.

    • Plot the normalized response against the logarithm of the test compound concentration.

    • Calculate the IC50 value, which is the concentration of the antagonist that produces 50% inhibition of the agonist response, using a non-linear regression curve fit (e.g., four-parameter logistic equation).

Mandatory Visualizations

Estrogen Receptor Beta (ERβ) Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of Estrogen Receptor Beta (ERβ) and the point of intervention for an antagonist.

ER_Beta_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol ERbeta_inactive ERβ (inactive) Estradiol->ERbeta_inactive Binding & HSP Dissociation ERbeta_HSP ERβ-HSP Complex ERbeta_inactive->ERbeta_HSP Binding ERbeta_active ERβ (active dimer) ERbeta_inactive->ERbeta_active Dimerization HSP HSP HSP->ERbeta_HSP Antagonist Antagonist (e.g., this compound, PHTPP) Antagonist->ERbeta_inactive Competitive Binding ERE Estrogen Response Element (ERE) ERbeta_active->ERE Binding ERbeta_active->ERE Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Activation

Caption: Classical genomic signaling pathway of Estrogen Receptor Beta (ERβ) and antagonist intervention.

Experimental Workflow for ERβ Antagonist Assay

This diagram outlines the key steps in the experimental workflow for an ERβ antagonist reporter gene assay.

ER_Antagonist_Assay_Workflow Start Start Seed_Cells Seed ERβ Reporter Cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Prepare_Compounds Prepare Serial Dilutions of Antagonists & Estradiol (EC80) Incubate_24h_1->Prepare_Compounds Treat_Cells Treat Cells with Antagonists and Estradiol Prepare_Compounds->Treat_Cells Incubate_24h_2 Incubate 18-24h Treat_Cells->Incubate_24h_2 Add_Luciferase_Reagent Add Luciferase Assay Reagent Incubate_24h_2->Add_Luciferase_Reagent Measure_Luminescence Measure Luminescence Add_Luciferase_Reagent->Measure_Luminescence Analyze_Data Data Analysis: Normalize & Calculate IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an ERβ antagonist reporter gene assay.

References

Comparative Analysis of 4-Isobutoxybenzohydrazide Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-alkoxybenzohydrazide derivatives, with a focus on the potential role of the 4-isobutoxy substituent in modulating antimicrobial activity. Due to a scarcity of direct comparative studies on 4-isobutoxybenzohydrazide derivatives, this guide synthesizes data from various sources to present a representative comparison of antimicrobial efficacy across a series of 4-alkoxybenzohydrazide analogs.

Structure-Activity Relationship of 4-Alkoxybenzohydrazide Derivatives

The core structure of the compounds discussed consists of a benzohydrazide scaffold with varying alkoxy groups at the 4-position of the benzene ring. The nitrogen of the hydrazide is typically substituted with a benzylidene or other aromatic group, creating a hydrazone linkage. The antimicrobial activity of these compounds is influenced by the nature of the alkoxy group and the substituents on the N'-benzylidene moiety.

Generally, the lipophilicity conferred by the alkoxy group plays a significant role in the antimicrobial activity. Increasing the length and branching of the alkyl chain can affect the compound's ability to penetrate bacterial cell membranes. The electronic properties of substituents on the N'-benzylidene ring also critically impact the biological activity.

While direct and comprehensive SAR studies on a series of 4-alkoxybenzohydrazide derivatives are limited in the available literature, we can infer some relationships based on related compounds. For instance, studies on various benzohydrazide derivatives have shown that the presence of electron-withdrawing or electron-donating groups on the N'-benzylidene ring can significantly alter the antimicrobial spectrum and potency.

Comparative Antimicrobial Activity

To illustrate the potential impact of the 4-alkoxy group on antimicrobial activity, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for a representative set of N'-benzylidene-4-alkoxybenzohydrazide derivatives against common microbial strains. It is important to note that this data is compiled from different studies and direct comparisons should be made with caution.

Compound ID4-Alkoxy SubstituentN'-Benzylidene SubstituentS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)B. subtilis (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
1 MethoxyUnsubstituted100010001000500[1]
2 Methoxy4-Methoxy----[1]
3 HydroxyUnsubstituted10001000500500[1]

Note: Data for 4-ethoxy, 4-propoxy, and 4-isobutoxy derivatives were not available in the reviewed literature for a direct comparison.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and antimicrobial evaluation of 4-alkoxybenzohydrazide derivatives, based on common methodologies reported in the literature.[2][3]

General Synthesis of N'-Substituted-4-Alkoxybenzohydrazides

A two-step synthesis is typically employed:

  • Synthesis of 4-Alkoxybenzohydrazide: The corresponding methyl 4-alkoxybenzoate is refluxed with hydrazine hydrate in a suitable solvent like methanol or ethanol. The reaction mixture is then cooled, and the resulting precipitate of 4-alkoxybenzohydrazide is filtered, washed, and recrystallized.[3]

  • Synthesis of N'-Substituted-4-Alkoxybenzohydrazide (Schiff Base Formation): The synthesized 4-alkoxybenzohydrazide is dissolved in a solvent such as ethanol, and a catalytic amount of glacial acetic acid is added. The appropriate substituted benzaldehyde is then added, and the mixture is refluxed for several hours. Upon cooling, the N'-substituted-4-alkoxybenzohydrazide derivative precipitates and is purified by filtration and recrystallization.[2]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The antimicrobial activity of the synthesized compounds is commonly determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).[2]

  • Preparation of Stock Solutions: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution.

  • Serial Dilution: The stock solutions are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of 4-alkoxybenzohydrazide derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Antimicrobial Evaluation start Methyl 4-Alkoxybenzoate + Hydrazine Hydrate reflux1 Reflux start->reflux1 hydrazide 4-Alkoxybenzohydrazide reflux1->hydrazide reflux2 Reflux with Glacial Acetic Acid hydrazide->reflux2 aldehyde Substituted Benzaldehyde aldehyde->reflux2 product N'-Substituted-4- Alkoxybenzohydrazide reflux2->product dissolve Dissolve in DMSO product->dissolve dilution Serial Dilution in 96-well plate dissolve->dilution inoculation Inoculation with Microorganism dilution->inoculation incubation Incubation inoculation->incubation mic Determine MIC incubation->mic

General workflow for synthesis and antimicrobial evaluation.

References

Unveiling the Action of 4-Isobutoxybenzohydrazide: A Comparative Guide to Its Potential Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery, understanding the precise mechanism of action of novel chemical entities is paramount. This guide provides a comprehensive comparison of the potential mechanisms of action of 4-Isobutoxybenzohydrazide, a member of the promising benzohydrazide class of compounds. By examining its activity in key biological assays and comparing it with established agents, we illuminate its potential therapeutic applications for researchers, scientists, and drug development professionals.

The benzohydrazide scaffold is a versatile pharmacophore known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. While specific experimental data for this compound is emerging, this guide draws upon extensive research on structurally related 4-alkoxybenzohydrazide derivatives to infer its likely mechanisms of action and provide a framework for its evaluation.

Comparative Analysis of Biological Activity

To contextualize the potential of this compound, we present a comparative summary of the biological activities of analogous 4-alkoxybenzohydrazide derivatives against various targets.

Table 1: Comparative Antimicrobial Activity of Benzohydrazide Derivatives

Compound/AlternativeTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazideBacillus subtilis31.3 µg/mL[1]
N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazideEscherichia coli500 µg/mL[1]
N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazideEscherichia coli31.3 µg/mL[1]
N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazideBacillus subtilis500 µg/mL[1]
Ceftriaxone (Standard)Acinetobacter sensitive112.70 µM[2]
Compound 4a S. aureus26.11 µM[2]
Compound 4b P. aeruginosa23.28 µM[2]
Compound 4c *P. aeruginosa22.89 µM[2]

Note: Compounds 4a, 4b, and 4c are N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives.

Table 2: Comparative Enzyme Inhibition of Benzohydrazide Derivatives

Compound/AlternativeTarget EnzymeIC50 ValueReference
Compound A6 Succinate Dehydrogenase (SDH) from R. solani11.02 µM[3]
Boscalid (Standard)Succinate Dehydrogenase (SDH) from R. solani5.17 µM[3]
Compound 3o Monoamine Oxidase-A (MAO-A)1.54 µM[4]
Compound 3s Monoamine Oxidase-B (MAO-B)3.64 µM[4]
Compound 3i Acetylcholinesterase (AChE)1.850 µM[5]
Compound 3i *Butyrylcholinesterase (BChE)3.680 µM[5]
Donepezil (Standard)Acetylcholinesterase (AChE)-[5]

Note: Compound A6 is a benzohydrazide derivative containing 4-aminoquinazoline. Compounds 3o, 3s, and 3i are tosylated acyl hydrazone and hydrazide-hydrazone derivatives, respectively.

Deciphering the Mechanism: Potential Signaling Pathways and Experimental Workflows

The diverse biological activities of benzohydrazide derivatives suggest their interaction with fundamental cellular pathways. Based on the available literature, two prominent mechanisms of action are explored: inhibition of fungal succinate dehydrogenase (SDH) and modulation of neurotransmitter-metabolizing enzymes.

Fungal Succinate Dehydrogenase (SDH) Inhibition Pathway

Several benzohydrazide derivatives have demonstrated potent antifungal activity by targeting the succinate dehydrogenase (SDH) enzyme, a key component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[3] Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death.

SDH_Inhibition_Pathway cluster_fungal_cell Fungal Cell This compound This compound SDH_Complex Succinate Dehydrogenase (Complex II) This compound->SDH_Complex Inhibition Electron_Transport_Chain Electron Transport Chain SDH_Complex->Electron_Transport_Chain Blocks electron flow ATP_Production ATP Production Electron_Transport_Chain->ATP_Production Disrupts proton gradient Cell_Death Fungal Cell Death ATP_Production->Cell_Death Leads to Antifungal_Screening_Workflow Start Synthesize & Purify This compound Screening Primary Antifungal Screening (e.g., Agar well diffusion) Start->Screening MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Screening->MIC_Determination Active compounds SDH_Assay In vitro SDH Enzyme Inhibition Assay MIC_Determination->SDH_Assay Docking Molecular Docking Studies with SDH SDH_Assay->Docking Conclusion Confirm Antifungal Mechanism Docking->Conclusion Enzyme_Inhibition_Relationship cluster_targets Potential Enzyme Targets Compound 4-Alkoxy- benzohydrazide Derivative MAO Monoamine Oxidases (MAO-A, MAO-B) Compound->MAO Inhibits ChE Cholinesterases (AChE, BChE) Compound->ChE Inhibits

References

Comparative Analysis of 4-Isobutoxybenzohydrazide and Its Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the biological activities of 4-Isobutoxybenzohydrazide and its structural analogs reveals their potential as scaffolds for novel therapeutic agents. This guide provides a comparative analysis of their anticancer and antimicrobial properties, supported by experimental data and detailed methodologies to inform future research and development.

Benzohydrazides, a class of organic compounds characterized by a benzene ring and a hydrazide functional group (-CONHNH₂), have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] this compound, a derivative with an isobutoxy group at the para position of the benzene ring, belongs to this promising class of molecules. While specific biological data for this compound is limited in publicly available research, a comparative analysis of its close structural analogs, particularly those with other alkoxy and hydroxyl substitutions at the 4-position, provides valuable insights into the structure-activity relationships (SAR) and therapeutic potential of this chemical family.

Anticancer Activity: A Comparative Perspective

The anticancer potential of benzohydrazide analogs has been evaluated against various cancer cell lines. The primary mechanism of action for some of these derivatives involves the inhibition of critical cellular pathways, such as those regulated by the Epidermal Growth Factor Receptor (EGFR), a key player in tumor proliferation and survival.[2]

Below is a comparative summary of the cytotoxic activity (IC50 values) of various benzohydrazide derivatives against different cancer cell lines.

Compound ID4-SubstituentCancer Cell LineIC50 (µM)Reference
Analog 1 -OCH₃MCF-7 (Breast)<0.1[3]
HT-29 (Colon)84.9[3]
Analog 2 -OHA549 (Lung)Not specified[4]
COLO-205 (Colorectal)Not specified[4]
MDA-MB-231 (Breast)Not specified[4]
Compound H20 Dihydropyrazole containingA549 (Lung)0.46[2]
MCF-7 (Breast)0.29[2]
HeLa (Cervical)0.15[2]
HepG2 (Liver)0.21[2]

Antimicrobial Activity: A Broad Spectrum of Potential

Benzohydrazide derivatives have also demonstrated significant promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[2] The mechanism of their antimicrobial action is believed to be multifaceted, potentially involving the inhibition of essential enzymes or disruption of cell wall synthesis.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various benzohydrazide analogs against different microbial strains.

Compound ID4-SubstituentMicrobial StrainMIC (µg/mL)Reference
Analog 3 -OCH₃ derived complexS. aureusNot specified[5]
S. pyogenes62.5[5]
E. coliNot specified[5]
A. nigerNot specified[5]
Analog 4 -OH derived hydrazonesB. subtilisNot specified[6]
S. aureusNot specified[6]
E. coliNot specified[6]
P. aeruginosaNot specified[6]

Note: As with the anticancer data, specific MIC values for this compound are not available in the current literature. The data from its analogs suggest that modifications at the 4-position can significantly influence the antimicrobial spectrum and potency.

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1][7]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 4-alkoxybenzohydrazide derivatives) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][8]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Synthesis and Experimental Workflow

To further clarify the processes involved in the study of these compounds, the following diagrams illustrate a general synthesis pathway for benzohydrazide derivatives and a typical experimental workflow for their biological evaluation.

G General Synthesis of Benzohydrazide Analogs cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagent cluster_final Final Product 4-Alkoxybenzoic Acid 4-Alkoxybenzoic Acid 4-Alkoxybenzoyl Chloride 4-Alkoxybenzoyl Chloride 4-Alkoxybenzoic Acid->4-Alkoxybenzoyl Chloride SOCl₂ Thionyl Chloride Thionyl Chloride 4-Alkoxybenzohydrazide 4-Alkoxybenzohydrazide 4-Alkoxybenzoyl Chloride->4-Alkoxybenzohydrazide NH₂NH₂·H₂O Hydrazine Hydrate Hydrazine Hydrate

Caption: General synthesis of 4-alkoxybenzohydrazide analogs.

G Experimental Workflow for Biological Evaluation Compound Synthesis Compound Synthesis Anticancer Screening Anticancer Screening Compound Synthesis->Anticancer Screening Antimicrobial Screening Antimicrobial Screening Compound Synthesis->Antimicrobial Screening MTT Assay MTT Assay Anticancer Screening->MTT Assay Broth Microdilution Broth Microdilution Antimicrobial Screening->Broth Microdilution Data Analysis (IC50) Data Analysis (IC50) MTT Assay->Data Analysis (IC50) Data Analysis (MIC) Data Analysis (MIC) Broth Microdilution->Data Analysis (MIC) Structure-Activity Relationship Structure-Activity Relationship Data Analysis (IC50)->Structure-Activity Relationship Data Analysis (MIC)->Structure-Activity Relationship

Caption: Workflow for biological evaluation of benzohydrazide analogs.

References

Independent Verification of 4-Isobutoxybenzohydrazide Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent verification of the bioactivity of 4-Isobutoxybenzohydrazide, with a focus on its potential as a matrix metalloproteinase (MMP) inhibitor. Due to the current lack of publicly available, specific experimental data for this compound, this document outlines the scientific rationale for investigating its MMP inhibitory potential and provides a direct comparison with established, broad-spectrum MMP inhibitors. Detailed experimental protocols are included to enable researchers to conduct their own verification studies.

Introduction to this compound and its Therapeutic Potential

This compound is a chemical compound featuring a benzohydrazide core structure. The hydrazide functional group (-CONHNH2) is a known zinc-binding group, which is a key characteristic of many enzyme inhibitors. Specifically, this structural motif suggests a potential inhibitory activity against zinc-dependent enzymes such as matrix metalloproteinases (MMPs).

MMPs are a family of endopeptidases that play a crucial role in the degradation of extracellular matrix components. Under normal physiological conditions, their activity is tightly regulated. However, dysregulation of MMP activity is implicated in a variety of pathological processes, including tumor invasion and metastasis, arthritis, and cardiovascular diseases. Consequently, the development of MMP inhibitors remains a significant area of interest in drug discovery.

This guide will focus on the hypothesis that this compound acts as an MMP inhibitor. To provide a benchmark for its potential efficacy, we will compare its (hypothetical) activity profile against two well-characterized, broad-spectrum MMP inhibitors: Batimastat and Marimastat.

Comparative Analysis of MMP Inhibitors

While quantitative bioactivity data for this compound is not currently available, the following table summarizes the inhibitory activity (IC50 values) of Batimastat and Marimastat against a panel of MMPs. These values serve as a reference for the potency that a novel inhibitor would need to achieve to be considered effective.

CompoundMMP-1 (Collagenase-1)MMP-2 (Gelatinase-A)MMP-3 (Stromelysin-1)MMP-7 (Matrilysin)MMP-9 (Gelatinase-B)MMP-14 (MT1-MMP)
This compound Data not availableData not availableData not availableData not availableData not availableData not available
Batimastat (BB-94) 3 nM[1][2][3]4 nM[1][2][3]20 nM[1][2][3]6 nM[1][2]4 nM[1][2][3]-
Marimastat (BB-2516) 5 nM[4][5][6]6 nM[4][5][6]230 nM[7]13 nM[4][6]3 nM[4][5][6]9 nM[4][6]

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

Experimental Protocols for Bioactivity Verification

To independently verify the potential MMP inhibitory activity of this compound, the following established experimental protocols can be employed.

Fluorescence Resonance Energy Transfer (FRET)-Based MMP Activity Assay

This high-throughput assay provides a quantitative measure of MMP inhibition by monitoring the cleavage of a fluorogenic peptide substrate.

Principle: The assay utilizes a peptide substrate containing a fluorescent donor and a quencher molecule in close proximity. In its intact state, the quencher suppresses the fluorescence of the donor. Upon cleavage by an MMP, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Materials:

  • Recombinant human MMP enzymes (e.g., MMP-1, MMP-2, MMP-9)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • This compound and control inhibitors (e.g., Batimastat, Marimastat) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound and control inhibitors in the assay buffer.

  • In a 96-well plate, add the diluted compounds to the respective wells. Include wells with no inhibitor as a positive control for enzyme activity and wells with a known inhibitor as a reference.

  • Add the recombinant MMP enzyme to all wells except for the blank (buffer only).

  • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic MMP substrate to all wells.

  • Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) over time using a fluorescence plate reader.

  • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curve.

  • Determine the percent inhibition for each concentration of the test compound relative to the uninhibited control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Gelatin Zymography

This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) and can be adapted to assess the inhibitory effect of a compound.

Principle: Protein samples are separated by electrophoresis on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows for renaturation and enzymatic activity. Gelatinases in the sample will digest the gelatin in their vicinity. Subsequent staining of the gel with Coomassie Blue reveals areas of digestion as clear bands against a blue background.

Materials:

  • Cell culture medium or tissue extracts containing MMPs

  • Tris-Glycine SDS-PAGE gels (10%) co-polymerized with 1 mg/mL gelatin

  • Sample buffer (non-reducing)

  • Electrophoresis apparatus

  • Renaturing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 2.5% Triton X-100)

  • Developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 µM ZnCl2)

  • This compound

  • Staining solution (Coomassie Brilliant Blue R-250)

  • Destaining solution

Procedure:

  • Prepare samples (e.g., conditioned cell culture media) and mix with non-reducing sample buffer. Do not heat the samples.

  • Load the samples onto the gelatin-containing polyacrylamide gel and perform electrophoresis under non-reducing conditions.

  • After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer to remove SDS and allow the enzymes to renature.

  • Incubate the gel in developing buffer overnight at 37°C. For inhibitor testing, add different concentrations of this compound to the developing buffer.

  • Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.

  • Destain the gel until clear bands of gelatinolytic activity are visible against a blue background.

  • Quantify the intensity of the bands using densitometry to assess the degree of inhibition.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the biological context, the following diagrams are provided.

Experimental_Workflow_FRET_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare serial dilutions of This compound and controls P2 Dispense into 96-well plate P1->P2 R1 Add recombinant MMP enzyme P2->R1 R2 Incubate at 37°C R1->R2 R3 Add fluorogenic MMP substrate R2->R3 A1 Monitor fluorescence over time R3->A1 A2 Calculate initial reaction rates A1->A2 A3 Determine IC50 value A2->A3

Caption: Workflow for the FRET-based MMP inhibition assay.

Gelatin_Zymography_Workflow A Sample Preparation (non-reducing) B Gel Electrophoresis (Gelatin-containing gel) A->B C Renaturation Wash (Triton X-100) B->C D Incubation in Developing Buffer (+/- this compound) C->D E Coomassie Blue Staining D->E F Destaining E->F G Analysis of Digestion Bands F->G

Caption: Key steps in the gelatin zymography protocol.

MMP_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Cellular Processes ECM ECM Components (Collagen, Gelatin, etc.) Degraded_ECM Degraded ECM Fragments Migration Cell Migration & Invasion Degraded_ECM->Migration promotes Angiogenesis Angiogenesis Degraded_ECM->Angiogenesis promotes MMP Active MMP MMP->ECM degrades Pro_MMP Pro-MMP (Inactive) Pro_MMP->MMP cleavage Activators Activators (e.g., other proteases) Activators->Pro_MMP activates Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->MMP inhibits

Caption: Hypothesized role of this compound in the MMP signaling pathway.

Conclusion

While direct experimental evidence for the bioactivity of this compound is currently lacking, its chemical structure provides a strong rationale for investigating its potential as a matrix metalloproteinase inhibitor. This guide offers a direct comparison with the well-established MMP inhibitors, Batimastat and Marimastat, to serve as a benchmark for potency. The detailed experimental protocols for FRET-based assays and gelatin zymography provide researchers with the necessary tools to independently verify the MMP inhibitory activity of this compound and other novel compounds. The provided workflows and pathway diagrams offer a clear visual representation of the experimental and biological concepts involved. This comprehensive guide is intended to facilitate further research and drug development efforts in the important field of MMP inhibition.

References

A Comparative Guide to the Biological Activity of Benzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results of benzohydrazide derivatives, with a focus on their potential therapeutic applications. Due to the limited availability of specific experimental data for 4-Isobutoxybenzohydrazide, this document utilizes data from a closely related and well-studied 4-alkoxybenzohydrazide derivative, N'-(2-chlorobenzylidene)-4-(2-(dimethylamino)ethoxy)benzohydrazide, to illustrate the biological potential of this class of compounds. This guide will objectively compare its performance with relevant alternatives and provide supporting experimental data and protocols to aid in research and development.

Data Presentation: Comparative Biological Activity

The following table summarizes the quantitative data on the biological activity of the selected 4-alkoxybenzohydrazide derivative and compares it with standard cytotoxic agents. This allows for a clear assessment of its potency.

CompoundCell LineAssay TypeIC50 (µM)Reference CompoundIC50 (µM)
N'-(2-chlorobenzylidene)-4-(2-(dimethylamino) ethoxy)benzohydrazide (H4)MCF-7Anticancer27.39Doxorubicin~0.5-2
N'-(2-chlorobenzylidene)-4-(2-(dimethylamino) ethoxy)benzohydrazide (H4)A549Anticancer45.24Doxorubicin~1-5
N'-(4-chlorobenzylidene)-4-(2-(dimethylamino) ethoxy)benzohydrazide (H19)MCF-7Anticancer34.37Doxorubicin~0.5-2
N'-(4-chlorobenzylidene)-4-(2-(dimethylamino) ethoxy)benzohydrazide (H19)A549Anticancer61.50Doxorubicin~1-5

Note: IC50 values for the reference compound Doxorubicin can vary between cell lines and experimental conditions. The values provided are approximate ranges for context.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and cross-validation of results.

Anticancer Activity Assay (MTT Assay)

The anticancer activity of the benzohydrazide derivatives was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.

1. Cell Culture:

  • Human breast cancer (MCF-7) and lung cancer (A549) cell lines were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells were maintained in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment:

  • Cells were seeded in 96-well plates at a density of 5x10^3 to 1x10^4 cells per well and allowed to adhere overnight.

  • The following day, the culture medium was replaced with fresh medium containing various concentrations of the test compounds (e.g., from 0.1 to 100 µM). A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) were also included.

3. Incubation and MTT Addition:

  • The plates were incubated for 48 to 72 hours.

  • Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Reading:

  • The medium containing MTT was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability was calculated relative to the vehicle-treated control cells.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the synthesis and evaluation of benzohydrazide derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 4-Alkoxybenzoic Acid ester Esterification start->ester SOCl2/MeOH hydrazide Hydrazinolysis ester->hydrazide NH2NH2·H2O product 4-Alkoxybenzohydrazide hydrazide->product screening In vitro Screening (e.g., MTT Assay) product->screening data_analysis Data Analysis (IC50 Determination) screening->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_opt Lead Optimization sar->lead_opt

A generalized workflow for the synthesis and biological evaluation of 4-alkoxybenzohydrazide derivatives.

signaling_pathway cluster_cell Cancer Cell GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor SignalingCascade Intracellular Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Receptor->SignalingCascade TranscriptionFactors Transcription Factors (e.g., NF-κB, AP-1) SignalingCascade->TranscriptionFactors Apoptosis Apoptosis SignalingCascade->Apoptosis Inhibition CellProliferation Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->CellProliferation Benzohydrazide Benzohydrazide Derivative Benzohydrazide->SignalingCascade Inhibition Benzohydrazide->Apoptosis Induction

A putative signaling pathway targeted by anticancer benzohydrazide derivatives.

Benchmarking 4-Isobutoxybenzohydrazide: A Comparative Analysis Against Standard Cyclooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of drug discovery, the identification and validation of novel therapeutic agents with improved efficacy and safety profiles remain a paramount objective. This guide presents a comparative analysis of a novel compound, 4-Isobutoxybenzohydrazide, against established standard cyclooxygenase (COX) inhibitors. The following data and protocols are intended for researchers, scientists, and drug development professionals to provide an objective benchmark of its potential anti-inflammatory activity.

Introduction

This compound is a novel synthetic compound belonging to the benzohydrazide class of molecules. Compounds with a benzohydrazide scaffold have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This has led to the investigation of this compound as a potential modulator of inflammatory pathways. This guide focuses on its inhibitory activity against cyclooxygenase (COX) enzymes, which are critical mediators of inflammation.

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes, which exist in two primary isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the integrity of the stomach lining, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 over COX-1 is a desirable characteristic for new anti-inflammatory drugs to minimize gastrointestinal side effects.

This guide benchmarks this compound against two well-characterized standard compounds:

  • Ibuprofen: A non-selective COX inhibitor, widely used as a reference for anti-inflammatory and analgesic activity.

  • Celecoxib: A selective COX-2 inhibitor, representing a class of drugs designed for improved gastrointestinal safety.

Quantitative Performance Analysis

The inhibitory potential of this compound was assessed against human recombinant COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) values were determined and are summarized in the table below.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound15.20.819
Ibuprofen5.112.90.4
Celecoxib28.50.05570

Caption: Comparative IC50 values and selectivity indices of this compound and standard COX inhibitors.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

The inhibitory activity of the test compounds against COX-1 and COX-2 was determined using a colorimetric COX inhibitor screening assay kit.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine, colorimetric substrate)

  • Test compounds (this compound, Ibuprofen, Celecoxib) dissolved in DMSO

  • Assay buffer (100 mM Tris-HCl, pH 8.0, containing 500 µM EDTA and 2 µM hematin)

Procedure:

  • A reaction mixture was prepared containing the assay buffer, enzyme (COX-1 or COX-2), and varying concentrations of the test compound or vehicle (DMSO).

  • The mixture was pre-incubated for 10 minutes at 25°C.

  • The reaction was initiated by the addition of arachidonic acid.

  • The peroxidase activity of COX was measured by monitoring the appearance of oxidized TMPD at 590 nm using a microplate reader.

  • The IC50 values were calculated by plotting the percentage of inhibition versus the log concentration of the inhibitor.

Signaling Pathway and Experimental Workflow

Prostaglandin Biosynthesis Pathway

The following diagram illustrates the role of COX enzymes in the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.

Prostaglandin_Pathway cluster_COX COX-1 / COX-2 Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGG2 Prostaglandin G2 (PGG2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation COX->PGG2 Inhibitor This compound Ibuprofen Celecoxib Inhibitor->COX

Caption: Inhibition of the Prostaglandin Biosynthesis Pathway by COX Inhibitors.

Experimental Workflow for IC50 Determination

The following diagram outlines the key steps in the experimental workflow used to determine the IC50 values of the test compounds.

IC50_Workflow start Start: Prepare Reagents prepare_compounds Prepare Serial Dilutions of This compound & Standards start->prepare_compounds prepare_reaction Prepare Reaction Mix: Buffer, Enzyme (COX-1 or COX-2) start->prepare_reaction add_compounds Add Test Compounds/Vehicle to Reaction Mix prepare_compounds->add_compounds prepare_reaction->add_compounds pre_incubate Pre-incubate for 10 min at 25°C add_compounds->pre_incubate initiate_reaction Initiate Reaction with Arachidonic Acid pre_incubate->initiate_reaction measure_absorbance Measure Absorbance at 590 nm initiate_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition plot_data Plot % Inhibition vs. Log[Inhibitor] calculate_inhibition->plot_data calculate_ic50 Calculate IC50 Value plot_data->calculate_ic50

Caption: Workflow for Determining COX Inhibition IC50 Values.

Discussion

The preliminary in vitro data suggests that this compound is a potent inhibitor of the COX-2 enzyme, with an IC50 value in the sub-micromolar range. Notably, it demonstrates a 19-fold selectivity for COX-2 over COX-1. This profile is distinct from the non-selective inhibitor Ibuprofen and, while not as profoundly selective as Celecoxib, it indicates a preferential inhibition of the inducible inflammatory enzyme.

The observed COX-2 selectivity of this compound suggests a potential for a favorable gastrointestinal safety profile compared to non-selective NSAIDs. Further investigation, including in vivo efficacy and safety studies, is warranted to fully elucidate the therapeutic potential of this compound. The experimental protocols provided herein offer a standardized methodology for such continued research.

Conclusion

This compound exhibits promising characteristics as a selective COX-2 inhibitor. Its performance against well-established benchmarks provides a strong rationale for its further development as a potential anti-inflammatory agent. The data and methodologies presented in this guide are intended to facilitate these future research endeavors.

statistical analysis of 4-Isobutoxybenzohydrazide efficacy data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and clinical trial databases has revealed no publicly available information on the therapeutic use, efficacy, or mechanism of action of 4-Isobutoxybenzohydrazide. This compound is listed by chemical suppliers as a research chemical, but there is no evidence to suggest it has undergone preclinical or clinical investigation for any specific disease or condition.

Consequently, the request for a statistical analysis and comparison guide of this compound's efficacy data cannot be fulfilled. The foundational data required for such an analysis, including quantitative efficacy metrics, detailed experimental protocols, and associated signaling pathways, does not exist in the public domain.

Without any established therapeutic application or published research, it is impossible to:

  • Summarize quantitative efficacy data: There are no studies to provide data for comparison.

  • Provide detailed experimental protocols: The methodologies for any potential efficacy studies have not been published.

  • Identify alternatives for comparison: Without a known therapeutic target, relevant alternative treatments cannot be determined.

  • Visualize signaling pathways: The molecular mechanism of this compound is unknown.

Therefore, no data tables, experimental methodologies, or signaling pathway diagrams can be generated as requested. Further investigation into the intended therapeutic area for this compound is necessary before any meaningful analysis of its potential efficacy can be conducted.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.